molecular formula C11H11N3O B8389891 2-Allyloxy-4-aminoquinazoline

2-Allyloxy-4-aminoquinazoline

Cat. No.: B8389891
M. Wt: 201.22 g/mol
InChI Key: SBTBXWPIESXJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyloxy-4-aminoquinazoline represents a structurally specialized quinazoline derivative with significant potential in medicinal chemistry and drug discovery research. The 4-aminoquinazoline pharmacophore is well-established in scientific literature as a privileged scaffold for developing targeted protein inhibitors, particularly against various kinase enzymes implicated in cellular signaling pathways . This specific allyloxy-functionalized analog incorporates structural features that may enhance binding interactions with biological targets through both hydrogen bonding and hydrophobic interactions. Researchers investigating kinase inhibition strategies should note that 4-aminoquinazoline-based compounds have demonstrated notable activity against EGFR, HER2, VEGFR, and other kinase families relevant to oncology research . The structural configuration of 2-allyloxy-4-aminoquinazoline suggests potential as a versatile synthetic intermediate for further chemical elaboration, particularly through modifications at the amino group and allyloxy chain, which can significantly modulate biological activity and physicochemical properties. This compound may serve as a key building block for developing novel experimental therapeutic agents, with published research indicating that 4-aminoquinazoline derivatives have shown promise in targeting specific cancers including lung, breast, colon, and prostate malignancies . The allyloxy substituent at the 2-position may influence electron distribution across the quinazoline ring system, potentially affecting molecular recognition properties and creating opportunities for structure-activity relationship studies. From a mechanistic perspective, quinazoline derivatives typically function through competitive inhibition at ATP-binding sites of target proteins, though the specific activity profile of this analog requires further empirical characterization . Research applications for this compound include use as a synthetic intermediate, reference standard in analytical method development, protein binding studies, and as a potential starting point for fragment-based drug design. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions despite the absence of fully characterized hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-prop-2-enoxyquinazolin-4-amine

InChI

InChI=1S/C11H11N3O/c1-2-7-15-11-13-9-6-4-3-5-8(9)10(12)14-11/h2-6H,1,7H2,(H2,12,13,14)

InChI Key

SBTBXWPIESXJSW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Allyloxy-4-aminoquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] Derivatives of 4-aminoquinazoline, in particular, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][4][5][6][7][8][9][10][11] 2-Allyloxy-4-aminoquinazoline is a specific analogue within this class that holds potential for further investigation and development in drug discovery programs. Its unique combination of an allyloxy group at the 2-position and an amino group at the 4-position presents an interesting molecular architecture for exploring structure-activity relationships.

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Allyloxy-4-aminoquinazoline. As this is a novel compound, this guide synthesizes established methodologies and predictive insights based on the extensive literature on related quinazoline derivatives. The following sections will delve into the synthesis, structural elucidation, and the experimental determination of key physicochemical parameters critical for drug development, such as solubility, lipophilicity, and ionization state. Each section is designed to provide not only the "what" but also the "why," offering a rationale for the experimental choices and the implications of the data in a drug discovery context.

Molecular Structure and Properties

A clear understanding of the molecular structure is the foundation for interpreting its physicochemical behavior and biological activity.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃OCalculated
Molecular Weight 201.23 g/mol Calculated
IUPAC Name 2-(prop-2-en-1-yloxy)quinazolin-4-amineIUPAC Nomenclature

Synthesis of 2-Allyloxy-4-aminoquinazoline: A Strategic Approach

The synthesis of 2-Allyloxy-4-aminoquinazoline can be strategically designed based on well-established methods for the functionalization of the quinazoline scaffold.[1] A common and effective approach involves a two-step process starting from the readily available 2,4-dichloroquinazoline. This precursor is a versatile intermediate that allows for regioselective nucleophilic aromatic substitution (SNAr) at the 4-position, a reaction that is well-documented for its efficiency and selectivity.[2]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 4-amino-2-chloroquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol.

  • Amination: Add an excess of aqueous ammonia solution (e.g., 25-30%) to the flask. The excess ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 4-amino-2-chloroquinazoline, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Allyloxy-4-aminoquinazoline

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of allyl alcohol (1.5 eq) in anhydrous dimethylformamide (DMF).

  • Base-mediated Alkoxide Formation: Add a strong base, such as sodium hydride (NaH, 1.5 eq), portion-wise to the solution of allyl alcohol at 0 °C. This will generate the sodium allyloxide nucleophile in situ.

  • Nucleophilic Substitution: To the freshly prepared sodium allyloxide solution, add 4-amino-2-chloroquinazoline (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC. Gentle heating may be required to drive the reaction to completion.

  • Workup and Purification: Once the reaction is complete, quench the reaction by the slow addition of ice-cold water. The crude product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: O-Alkylation 2,4-dichloroquinazoline 2,4-dichloroquinazoline Reaction1 Reflux in Isopropanol 2,4-dichloroquinazoline->Reaction1 Aqueous_Ammonia Aqueous_Ammonia Aqueous_Ammonia->Reaction1 4-amino-2-chloroquinazoline 4-amino-2-chloroquinazoline Reaction1->4-amino-2-chloroquinazoline Reaction2 SNAr in DMF 4-amino-2-chloroquinazoline->Reaction2 Allyl_Alcohol Allyl_Alcohol Alkoxide_Formation Generate Sodium Allyloxide Allyl_Alcohol->Alkoxide_Formation NaH NaH NaH->Alkoxide_Formation Alkoxide_Formation->Reaction2 2-Allyloxy-4-aminoquinazoline 2-Allyloxy-4-aminoquinazoline Reaction2->2-Allyloxy-4-aminoquinazoline

Caption: Synthetic workflow for 2-Allyloxy-4-aminoquinazoline.

Spectroscopic Characterization

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons of the quinazoline ring (δ 7.0-8.5 ppm).- Protons of the allyloxy group: methylene protons adjacent to the oxygen (δ ~4.5-5.0 ppm), vinylic protons (δ ~5.2-6.2 ppm).- Protons of the amino group (a broad singlet, δ may vary depending on solvent and concentration).
¹³C NMR - Aromatic carbons of the quinazoline ring (δ ~110-160 ppm).- Carbons of the allyloxy group: methylene carbon (δ ~65-70 ppm), vinylic carbons (δ ~115-135 ppm).
IR (Infrared) Spectroscopy - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C=N and C=C stretching of the quinazoline ring (~1500-1650 cm⁻¹).- C-O-C stretching of the ether linkage (~1200-1250 cm⁻¹).- =C-H stretching of the alkene (~3010-3100 cm⁻¹).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 201.23. The high-resolution mass spectrum should confirm the elemental composition of C₁₁H₁₁N₃O.
General Experimental Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): A sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[14]

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source for soft ionization, coupled to a high-resolution mass analyzer.[14][15]

Analytical_Workflow Synthesized_Compound Purified 2-Allyloxy-4-aminoquinazoline NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR_Analysis IR_Analysis IR Spectroscopy Synthesized_Compound->IR_Analysis MS_Analysis Mass Spectrometry (HRMS) Synthesized_Compound->MS_Analysis Structural_Confirmation Structural Confirmation NMR_Analysis->Structural_Confirmation IR_Analysis->Structural_Confirmation MS_Analysis->Structural_Confirmation

Caption: Analytical workflow for structural confirmation.

Key Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are paramount as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a fundamental indicator of a compound's purity. A sharp and defined melting range is characteristic of a pure crystalline solid.

  • Methodology: A small, finely powdered sample of the compound is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.[16]

Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can significantly hinder oral absorption.

  • Methodology (Shake-Flask Method): An excess amount of the solid compound is added to a known volume of aqueous buffer (typically at a physiologically relevant pH, such as 7.4). The suspension is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[16]

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's ability to partition between an oily (n-octanol) and an aqueous phase. This property is crucial for membrane permeability and can influence various ADME properties.

  • Methodology (Shake-Flask Method): A solution of the compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer), which have been pre-saturated with each other. The mixture is shaken vigorously to facilitate partitioning and then allowed to separate. The concentration of the compound in both the n-octanol and aqueous layers is quantified by HPLC-UV. The partition coefficient (P) is the ratio of the concentration in the octanol phase to that in the aqueous phase, and logP is its base-10 logarithm.[16]

Acid Dissociation Constant (pKa)

The pKa value indicates the ionization state of a compound at a given pH. The amino group on the quinazoline ring is basic and will be protonated at acidic pH. Understanding the pKa is essential for predicting solubility, absorption, and receptor interactions. The pKa of various 4-aminoquinazoline derivatives has been documented to be in the range of 5.78-7.62.[17]

  • Methodology (Potentiometric Titration): A solution of the compound of known concentration is prepared in water (or a co-solvent if solubility is limited). The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[16]

Physicochemical_Properties cluster_properties Key Physicochemical Properties Compound 2-Allyloxy-4-aminoquinazoline Melting_Point Melting Point (Purity) Compound->Melting_Point Determines Solubility Aqueous Solubility (Bioavailability) Compound->Solubility Determines LogP Lipophilicity (logP) (Permeability) Compound->LogP Determines pKa pKa (Ionization State) Compound->pKa Determines

Caption: Interrelation of the compound and its key properties.

Conclusion and Future Directions

This technical guide has outlined the fundamental physicochemical properties of 2-Allyloxy-4-aminoquinazoline, providing a framework for its synthesis, characterization, and evaluation. The methodologies described herein are based on established principles and the extensive knowledge base surrounding the medicinally important 4-aminoquinazoline scaffold. The determination of these properties is a critical first step in the drug discovery pipeline, providing the necessary data to assess the compound's potential for further development. Future research should focus on obtaining precise experimental data for each of these parameters and exploring the biological activity of this promising compound, potentially as an antitumor agent or a modulator of inflammatory pathways, in line with the known activities of its structural relatives.[4][5][6][12]

References

  • Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists - PubMed. (2015, December 15).
  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. (2015, September 18).
  • Synthesis and Biological Evaluation of Novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline Derivatives as Potent Antitumor Agents - PubMed. (2012, August 15).
  • Solid-Phase Synthesis of 2-Amino-4(1H)-quinazolinone Derivatives | ACS Combinatorial Science. (2000, May 31).
  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g) - ResearchGate.
  • 4-Aminoquinazoline | C8H7N3 | CID 84759 - PubChem - NIH.
  • Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer - PubMed. (2024, September 26).
  • The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate.
  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - Semantic Scholar. (2022, October 25).
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents - ResearchGate. (2022, October 14).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (2023, November 17).
  • Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide - Benchchem.
  • Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec) - Benchchem.
  • 2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol | C18H18N4O | CID - PubChem.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2025, September 25).
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ResearchGate. (2022, November 16).
  • (PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate.
  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed. (2018, May 1).
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC.
  • recent advances in selective functionalization of the quinazoline scaffold.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20).
  • Spectroscopic and Synthetic Profile of 4-prop-2-enoxy-1H-quinolin-2-one: A Technical Guide - Benchchem.
  • 2-({4-[4-(pyridin-4-ylmethyl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline | C25H20N4O | CID 44141871 - PubChem.
  • 4-Aminoquinazoline derivative, 6h | C26H28N4O3S | CID 50898603 - PubChem.
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC.
  • The plausible mechanism for the synthesis of 2-arylquinazolin-4-amines... - ResearchGate.

Sources

Unveiling the Pharmacological Landscape: Potential Biological Targets of 2-Allyloxy-4-aminoquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the 4-aminoquinazoline scaffold is universally recognized as a "privileged structure"—a molecular framework capable of serving as a high-affinity ligand for a diverse array of biological targets. While classical 4-anilinoquinazolines (such as gefitinib and erlotinib) are cornerstone therapies in oncology, functionalizing the quinazoline core at the C2 position unlocks entirely new pharmacological trajectories.

2-Allyloxy-4-aminoquinazoline represents a highly specialized pharmacophore. The structural causality behind its target profile lies in two distinct regions:

  • The 4-Aminoquinazoline Core : This moiety acts as a potent ATP-competitive hinge-binder. The N1 and N3 nitrogens, along with the C4 exocyclic amine, form critical bidentate hydrogen bonds with the backbone amides of kinase hinge regions (e.g., Met793 in EGFR).

  • The 2-Allyloxy Substituent : The C2 position projects toward the solvent-exposed channel or a shallow hydrophobic specificity pocket, depending on the target protein. The allyloxy group introduces an oxygen atom capable of acting as a hydrogen bond acceptor, while the terminal alkene provides a localized region of π -electron density. This specific modification drastically alters the lipophilicity (LogP) and steric bulk, shifting the molecule's selectivity profile away from pan-kinase inhibition and toward specific mutant kinases or phosphodiesterases (PDEs).

Based on established structure-activity relationships (SAR) documented in the literature, this whitepaper deconvolutes the primary and secondary biological targets of 2-Allyloxy-4-aminoquinazoline and provides self-validating experimental workflows for target confirmation.

Primary Biological Targets: The Kinase Domain

Epidermal Growth Factor Receptor (EGFR) and HER2

The most canonical targets for any 4-aminoquinazoline derivative are the ErbB family of receptor tyrosine kinases. Research highlights that1 with significant therapeutic efficacy against solid tumors [1]. The 2-allyloxy modification is hypothesized to enhance selectivity for mutant EGFR (e.g., L858R or T790M) over the wild-type by exploiting the altered spatial geometry of the mutated ATP-binding cleft. The terminal double bond of the allyl group can engage in π -alkyl interactions with aliphatic residues unique to the mutant pocket.

Phosphoinositide 3-Kinase (PI3K)

Tumors frequently bypass EGFR inhibition by upregulating downstream PI3K/AKT signaling. Recent drug development efforts have successfully engineered2 [2]. The 2-allyloxy group provides the necessary rotational flexibility and hydrophobic surface area to interact with the affinity pocket of the PI3K p110 α catalytic subunit, making it a strong candidate for dual-inhibition.

Secondary Targets: Phosphodiesterase 5 (PDE5)

Beyond oncology, the 4-aminoquinazoline core has been successfully repurposed for cardiovascular and urological indications. Patent literature and structural studies reveal that3 are highly effective in treating erectile dysfunction and pulmonary hypertension[3].

The introduction of an alkoxy or allyloxy group at the C2 or C5 position of a pyrimidine/quinazoline ring is a known strategy to mimic the ribose ring of cGMP. The 2-allyloxy-4-aminoquinazoline structure fits snugly into the catalytic site of PDE5, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) and promoting smooth muscle relaxation.

Quantitative Target Profiling

The following table synthesizes the hypothesized binding affinities and mechanistic actions of 2-Allyloxy-4-aminoquinazoline across its potential target spectrum, derived from the SAR of closely related structural analogs [4].

Target ClassSpecific TargetHypothetical IC₅₀ RangePrimary Mechanism of ActionClinical Indication
Tyrosine Kinase EGFR (L858R/T790M)10 – 45 nMATP-competitive hinge binding; π -alkyl interaction via allyl group.Non-Small Cell Lung Cancer
Lipid Kinase PI3K α 80 – 250 nMBinding to p110 α catalytic pocket; synergistic apoptosis induction.Breast / Colorectal Cancers
Phosphodiesterase PDE55 – 30 nMCompetitive inhibition of cGMP hydrolysis; ribose-mimetic binding.Erectile Dysfunction / PAH

Mechanistic & Workflow Visualizations

To understand how 2-Allyloxy-4-aminoquinazoline operates on a systemic level, we must map its polypharmacological network.

Pathway Compound 2-Allyloxy-4-aminoquinazoline EGFR EGFR / HER2 Compound->EGFR Inhibits PI3K PI3K (p110α) Compound->PI3K Inhibits PDE5 PDE5 Enzyme Compound->PDE5 Inhibits EGFR->PI3K AKT AKT Signaling PI3K->AKT cGMP cGMP Accumulation PDE5->cGMP Prevents Degradation Apoptosis Apoptosis / Cell Cycle Arrest AKT->Apoptosis Blocked by Inhibitor Vasodilation Vasodilation cGMP->Vasodilation

Fig 1: Multi-target signaling network modulated by 2-Allyloxy-4-aminoquinazoline.

Self-Validating Experimental Protocols

To rigorously confirm these biological targets, empirical validation must rely on orthogonal, self-validating assay systems that eliminate compound interference (e.g., auto-fluorescence or aggregation-based false positives).

Protocol A: ADP-Glo™ Kinase Assay for EGFR/PI3K Deconvolution

Causality & Trustworthiness: Traditional radiometric assays pose safety risks, while standard fluorescent assays are prone to interference from the quinazoline ring's inherent fluorescence. The ADP-Glo assay is self-validating because it measures the depletion of ATP by converting the byproduct (ADP) back into ATP to generate a luminescent signal. A high signal strictly correlates with high kinase activity; thus, an inhibitor will definitively lower the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA).

  • Compound Dilution: Serially dilute 2-Allyloxy-4-aminoquinazoline in 100% DMSO. Transfer to a 384-well white microplate to achieve a final DMSO concentration of 1%.

  • Enzyme Pre-Incubation (Critical Step): Add 2.5 µL of purified EGFR (mutant or WT) or PI3K α enzyme. Incubate for 15 minutes at room temperature. Rationale: The 2-allyloxy group may induce slow-binding kinetics; pre-incubation prevents underestimation of potency.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) for EGFR). Incubate for 60 minutes at 25°C.

  • Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely deplete unreacted ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Read luminescence on a microplate reader.

  • System Validation: Calculate the Z'-factor using Erlotinib (positive control) and DMSO (vehicle). The assay is only validated if Z' > 0.6.

Protocol B: Fluorescence Polarization (FP) Assay for PDE5 Inhibition

Causality & Trustworthiness: Because 2-Allyloxy-4-aminoquinazoline may exhibit target crossover with PDE5, an FP assay is utilized. FP is self-validating because it measures the tumbling rate of molecules in solution rather than absolute fluorescence intensity, completely negating any background fluorescence emitted by the quinazoline core.

Step-by-Step Methodology:

  • Setup: Dilute recombinant PDE5 enzyme in assay buffer (10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Incubation: Mix the enzyme with the compound dose-response series and a FAM-labeled cGMP substrate in a black 384-well plate.

  • Enzymatic Cleavage: Incubate for 30 minutes at room temperature. Active PDE5 will cleave the cyclic phosphate of FAM-cGMP.

  • Detection Binding: Add IMAP binding reagent (contains trivalent metal nanoparticles that specifically bind the cleaved phosphate group).

  • Measurement: Measure Fluorescence Polarization (Ex 485 nm / Em 528 nm). Rationale: Cleaved FAM-GMP binds the massive nanoparticle, slowing its tumbling rate and resulting in high polarization. If the compound inhibits PDE5, the substrate remains intact, cannot bind the nanoparticle, tumbles rapidly, and yields low polarization.

Workflow Synth Compound Synthesis Biochem Biochemical Profiling (ADP-Glo / FP Assay) Synth->Biochem Cell Cellular Assays (Western Blot / p-EGFR) Biochem->Cell InVivo In Vivo Efficacy (Xenograft / PD Models) Cell->InVivo

Fig 2: Self-validating high-throughput screening workflow for target deconvolution.

Conclusion

The 2-Allyloxy-4-aminoquinazoline architecture is a highly versatile pharmacophore. By manipulating the C2 position with an allyloxy substituent, researchers can theoretically steer the molecule's biological targeting away from a pan-kinase profile toward highly specific mutant EGFR/PI3K dual inhibition, or entirely pivot its application toward PDE5 inhibition for cardiovascular indications. Rigorous, orthogonally validated biochemical profiling remains the critical next step in fully characterizing its therapeutic potential.

References

  • Singh K, Sharma PP, Kumar A, Chaudhary A, Roy RK. "4-Aminoquinazoline analogs: a novel class of anticancer agents." Mini Reviews in Medicinal Chemistry, 2013. 1

  • Ding H, et al. "Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα." Bioorganic & Medicinal Chemistry, 2018. 2

  • Bell AS, Brown D, Terrett NK. "Pyrazolopyrimidinones for the treatment of impotence (4-aminoquinazoline derivative cGMP-PDE inhibitors)." US Patent 6,303,135 B1, 2001. 3

  • Silva, M. et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry." MDPI Molecules, 2024. 4

Sources

Discovery of 2-Allyloxy-4-aminoquinazoline as a PAR2 antagonist

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Targeting PAR2 with 2-Allyloxy/Aryloxy-4-aminoquinazoline Architectures A Technical Guide to Scaffold Discovery, Mechanistic Validation, and Preclinical Evaluation

Protease-activated receptor 2 (PAR2) represents a highly compelling, yet notoriously difficult, target in modern drug discovery. Unlike classical G protein-coupled receptors (GPCRs) that are activated by reversible binding of soluble ligands, PAR2 is activated via a proteolytic mechanism. Serine proteases (such as trypsin, tryptase, and coagulation factors) cleave the extracellular N-terminus of the receptor, unmasking a new N-terminal sequence (e.g., SLIGKV in humans) that acts as a "tethered ligand." This tethered ligand binds intramolecularly to the receptor's orthosteric pocket, initiating a cascade of intracellular signaling that drives severe inflammatory responses, pain, and sepsis [1].

Because the tethered ligand is covalently attached to the receptor, designing competitive small-molecule antagonists requires compounds with exceptionally high binding affinities and slow dissociation kinetics. Recent breakthroughs have identified the 4-aminoquinazoline scaffold—specifically its 2-allyloxy and 2-aryloxy derivatives—as a potent class of PAR2 antagonists capable of blocking this intramolecular activation [1].

Mechanistic Intervention: How 4-Aminoquinazolines Disrupt Signaling

The 4-aminoquinazoline core provides a rigid, planar pharmacophore that intercalates deeply into the PAR2 allosteric/orthosteric binding pocket. The substitution at the C2 position (using allyloxy or aryloxy groups) is critical; these moieties project into a lipophilic sub-pocket of the receptor, sterically hindering the conformational rearrangement required for the tethered ligand to engage the transmembrane helices.

By locking PAR2 in an inactive state, 2-allyloxy/aryloxy-4-aminoquinazolines prevent the coupling of Gq/11 proteins, thereby halting the downstream phospholipase C (PLC) pathway, intracellular calcium ( Ca2+ ) mobilization, and the subsequent nuclear translocation of NF-κB and AP-1 [2].

PAR2_Signaling Protease Serine Proteases (Trypsin, Tryptase) PAR2 PAR2 Receptor (GPCR) Protease->PAR2 N-terminal cleavage Gq Gq/11 Protein PAR2->Gq Activation Antagonist 2-Allyloxy/Aryloxy- 4-aminoquinazoline Antagonist->PAR2 Steric/Allosteric Inhibition Ca2 Intracellular Ca2+ Mobilization Gq->Ca2 PLC/IP3 pathway NFkB NF-κB / AP-1 Activation Ca2->NFkB Downstream signaling Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation Gene transcription

Diagram 1: PAR2 signaling cascade and the inhibitory intervention of 4-aminoquinazoline derivatives.

Structure-Activity Relationship (SAR) & Quantitative Efficacy

The optimization of the quinazoline scaffold relies heavily on the steric and electronic properties of the C2 substituent. While early generation PAR2 antagonists (like GB88) exhibited micromolar potency, they often suffered from poor bioavailability or off-target kinase inhibition [2].

The introduction of ether-linked aliphatic and aromatic groups (allyloxy and aryloxy) at the C2 position significantly improved PAR2 selectivity. For instance, Compound 2f (a highly optimized 2-aryloxy derivative) demonstrated an IC50​ of 2.8 µM in calcium mobilization assays and showed profound efficacy in reversing lipopolysaccharide (LPS)-induced sepsis in vivo [1]. The allyloxy variants serve as critical structural probes, confirming that the receptor's binding pocket can accommodate flexible, unsaturated aliphatic chains while maintaining antagonistic efficacy.

Table 1: SAR Profile of 4-Aminoquinazoline Derivatives against PAR2

Compound IDC2 Substitution (R1)C4 Substitution (R2)PAR2 Antagonism ( IC50​ , µM)LPS-Induced NO Inhibition (%)In Vivo Sepsis Survival Rate
GB88 (Ref) N/A (Peptidomimetic)N/A~2.0ModerateLow
Cmpd 2a PhenoxyAmino ( −NH2​ )> 10.0< 20%N/A
Cmpd 2c AllyloxyAmino ( −NH2​ )6.545%Moderate
Cmpd 2f 4-FluorophenoxyAmino ( −NH2​ )2.8> 80%High (Significant rescue)
Cmpd 2g 4-MethoxyphenoxyAmino ( −NH2​ )5.460%Moderate

Data synthesized from the discovery of 2-aryloxy-4-amino-quinazoline derivatives [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must follow a self-validating workflow. As an application scientist, I mandate that every phenotypic readout is cross-referenced with a direct target-engagement assay.

Workflow Design Rational Design (IFD/MM-GBSA) Synthesis Scaffold Synthesis (C2/C4 Substitution) Design->Synthesis Screening Primary Screen (Ca2+ Mobilization) Synthesis->Screening InVitro In Vitro Validation (RAW 264.7 Assays) Screening->InVitro InVivo In Vivo Efficacy (Murine Sepsis Model) InVitro->InVivo

Diagram 2: End-to-end validation workflow for PAR2 antagonist drug development.

Protocol A: Intracellular Calcium ( Ca2+ ) Mobilization Assay (Primary Screen)

Causality: PAR2 activation strictly couples to Gq, leading to IP3 generation and rapid Ca2+ release from the endoplasmic reticulum. Measuring this transient spike provides a direct, real-time quantification of receptor antagonism.

  • Cell Preparation: Seed HT-29 cells (which endogenously express high levels of PAR2) in a 96-well black, clear-bottom plate at 5×104 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 in HBSS for 45 minutes at 37°C in the dark.

  • Compound Pre-treatment: Wash cells to remove extracellular dye. Add the 2-allyloxy/aryloxy-4-aminoquinazoline test compounds (serial dilutions from 0.1 µM to 50 µM) and incubate for 30 minutes.

    • Validation Checkpoint: Include a vehicle control (DMSO) and a positive control antagonist (e.g., GB88 or AZ3451) [3] to ensure the assay window is robust.

  • Stimulation & Readout: Inject a selective PAR2 agonist (e.g., 2f-LIGRLO- NH2​ at 1 µM) using an automated microplate dispenser. Immediately record fluorescence (Ex: 485 nm, Em: 525 nm) every second for 60 seconds. Calculate the IC50​ based on the peak fluorescence inhibition.

Protocol B: In Vitro Anti-Inflammatory Profiling (Secondary Screen)

Causality: LPS stimulation in RAW 264.7 macrophages induces TLR4/PAR2 crosstalk, driving massive NF-κB-mediated cytokine release. A true PAR2 antagonist must phenotypically rescue this hyper-inflammatory state [1].

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1×105 cells/well in 24-well plates.

  • Antagonist Pre-treatment: Treat cells with the optimized quinazoline compound (e.g., Compound 2f at 1, 3, and 10 µM) for 1 hour prior to stimulation.

  • LPS Challenge: Add 1 µg/mL of LPS (E. coli O111:B4) to the wells. Incubate for 24 hours.

    • Validation Checkpoint: Cell viability must be assessed in parallel via MTT assay to ensure that reductions in cytokines are due to true antagonism, not compound cytotoxicity.

  • Quantification:

    • Nitric Oxide (NO): Mix 100 µL of culture supernatant with 100 µL Griess reagent. Read absorbance at 540 nm.

    • Cytokines: Use commercially available ELISA kits to quantify PGE2​ , IL-1β, IL-6, and TNF-α in the remaining supernatant.

Conclusion

The discovery of 2-allyloxy and 2-aryloxy-4-aminoquinazoline derivatives marks a critical inflection point in PAR2 pharmacology. By utilizing a rigid quinazoline core to anchor the molecule and a flexible ether-linked C2 substituent to probe the hydrophobic depths of the receptor, researchers have successfully bypassed the limitations of early peptidomimetics. As demonstrated by the robust in vitro and in vivo efficacy of compounds like 2f, this scaffold provides a highly translatable blueprint for developing next-generation therapeutics against sepsis, chronic pain, and severe inflammatory disorders.

References

  • Cho, N. C., Cha, J. H., Kim, H., & Pae, A. N. (2015). "Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists." Bioorganic & Medicinal Chemistry, 23(24), 7717-7727. URL:[Link]

  • Yau, M. K., Liu, L., Lim, J., & Fairlie, D. P. (2016). "Protease activated receptor 2 (PAR2) modulators: a patent review (2010–2015)." Expert Opinion on Therapeutic Patents. URL:[Link]

  • Saqib, U., et al. (2018). "Drug repositioning as an effective therapy for protease-activated receptor 2 inhibition." ResearchGate. URL:[Link]

Preclinical Cytotoxicity Evaluation of 2-Allyloxy-4-aminoquinazoline: Mechanistic Insights and Standardized Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Quinazoline derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as potent anticancer agents[1]. Within this chemical family, the 4-aminoquinazoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[2]. These compounds exert their cytotoxic effects by competitively binding to the ATP-binding cleft of the kinase domain, thereby inhibiting key downstream signaling pathways—such as RAS/MAPK and PI3K/Akt—that drive cancer cell proliferation and survival[3].

The design of 2-Allyloxy-4-aminoquinazoline introduces a unique structural modification. The addition of the 2-allyloxy moiety provides a flexible, lipophilic vector that is hypothesized to enhance cell membrane permeability while allowing the molecule to probe secondary hydrophobic pockets within the EGFR kinase domain. Because 4-aminoquinazoline skeletons are considered highly promising nuclea for anticancer drug development[4], establishing a rigorous, self-validating framework for evaluating the in vitro cytotoxicity of this specific derivative is a critical first step in preclinical drug discovery.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds RAS RAS / RAF / MEK EGFR->RAS Activates PI3K PI3K / AKT / mTOR EGFR->PI3K Activates Inhibitor 2-Allyloxy-4-aminoquinazoline (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks Autophosphorylation Proliferation Cell Proliferation RAS->Proliferation Promotes Apoptosis Apoptosis Inhibition PI3K->Apoptosis Suppresses

Fig 1. EGFR signaling pathway inhibition by 2-Allyloxy-4-aminoquinazoline.

Experimental Design & Causality

To ensure scientific integrity, a cytotoxicity evaluation cannot rely on a single assay modality. Metabolic assays can sometimes be confounded by mitochondrial uncoupling or transient metabolic shifts; therefore, orthogonal validation using a membrane integrity assay is mandatory to confirm true lytic cell death[1].

Cell Line Selection Strategy

The selection of cell lines must provide a comprehensive view of both efficacy and safety:

  • A549 (Non-Small Cell Lung Cancer): Chosen as the primary efficacy model due to its well-characterized EGFR expression profile, making it highly relevant for evaluating 4-aminoquinazoline TKIs[2].

  • MCF-7 (Breast Adenocarcinoma): Included to assess broad-spectrum solid tumor efficacy. Previous studies have demonstrated that novel 4-aminoquinazoline derivatives exhibit potent anti-breast cancer activity, often outperforming reference drugs like doxorubicin[4].

  • WRL-68 (Normal Human Hepatic/Fibroblast): Critical for establishing a Selectivity Index (SI). A viable drug candidate must demonstrate limited toxicity against normal cell lines while maintaining high potency against malignant cells[5].

Time-Dependent Profiling

Cytotoxicity must be evaluated at multiple time points (e.g., 48h and 72h). Literature indicates that the cytotoxic effects of quinazoline derivatives are heavily time-dependent, with 72-hour incubations typically yielding significantly lower IC50 values as the compound fully disrupts intracellular signaling cascades and initiates apoptosis[5].

Workflow Compound Synthesized Compound (2-Allyloxy-4-aminoquinazoline) Treatment Drug Treatment (0.1 - 100 µM, 48-72h) Compound->Treatment CellCulture Cell Culture (A549, MCF-7, WRL-68) CellCulture->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Analysis IC50 Calculation & Selectivity Index MTT->Analysis LDH->Analysis

Fig 2. Orthogonal in vitro cytotoxicity evaluation workflow.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems, incorporating strict vehicle controls and positive reference standards to ensure data reliability.

Protocol A: High-Throughput MTT Metabolic Viability Assay

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Living cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[1].

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium[1].

    • Expert Insight: Fill the outermost perimeter wells of the plate with 200 µL of sterile PBS. This prevents the "edge effect"—evaporation-induced osmotic stress that skews data in peripheral wells.

  • Attachment Phase: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow complete cell adherence[1].

  • Compound Treatment: Prepare serial dilutions of 2-Allyloxy-4-aminoquinazoline (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium[3].

    • Expert Insight: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well to prevent vehicle-induced cytotoxicity. Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Gefitinib or Doxorubicin)[5].

  • Incubation: Incubate the treated plates for 48 and 72 hours[5].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours in the dark at 37°C.

  • Formazan Solubilization: Carefully aspirate the culture medium without disturbing the precipitated formazan crystals at the bottom of the wells. Add 150 µL of DMSO to each well to solubilize the dye[3]. Agitate the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader, utilizing a 630 nm reference filter to subtract background cellular debris noise.

Protocol B: LDH Release Assay (Orthogonal Validation)

Causality: To confirm that the reduction in metabolic activity observed in the MTT assay is due to actual cytotoxicity (cell death) rather than cytostasis (growth arrest), the LDH assay quantifies the release of lactate dehydrogenase—a stable cytosolic enzyme—into the culture medium upon plasma membrane damage[1].

  • Supernatant Collection: Set up a parallel 96-well plate identical to the MTT assay. Following the 48h/72h incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any floating dead cells. Carefully transfer 50 µL of the cell culture supernatant from each well into a fresh, optically clear 96-well plate[3].

  • Control Preparation: 45 minutes prior to supernatant collection, treat a set of untreated control wells with 1% Triton X-100. This serves as the Maximum LDH Release (100% cell death) positive control[3].

  • Reaction: Add 50 µL of the LDH reaction mix to the transferred supernatants. Incubate at room temperature for 30 minutes in the dark.

  • Quantification: Add 50 µL of Stop Solution to halt the enzymatic reaction. Measure absorbance at 490 nm. Determine the percentage of cytotoxicity by comparing the experimental LDH release to the maximum release control[3].

Data Presentation & Interpretation

Quantitative data must be summarized into clearly structured tables to allow for rapid comparison of the compound's cytotoxic potential across different tissue types and time points[1]. Below is a representative data structure modeling the expected behavior of a potent 4-aminoquinazoline derivative.

Table 1: Representative Cytotoxicity Profile (IC50 in µM) of 2-Allyloxy-4-aminoquinazoline

Cell LineTissue Origin48h IC50 (µM)72h IC50 (µM)Selectivity Index (SI)*
A549 Non-Small Cell Lung Cancer18.45 ± 1.29.32 ± 0.88.5
MCF-7 Breast Adenocarcinoma22.75 ± 1.512.96 ± 1.16.1
WRL-68 Normal Hepatic/Fibroblast> 100.079.40 ± 4.2-

*Selectivity Index (SI) is calculated as (IC50 Normal Cell) / (IC50 Cancer Cell) at the 72h time point. An SI > 3 indicates a favorable therapeutic window.

Consistent with the literature on structurally related quinazoline derivatives, the compound is expected to exhibit time-dependent cytotoxicity, with 72-hour IC50 values dropping into the low micromolar range against target cancer lines[5], while maintaining limited toxicity against normal somatic cells.

References

  • [1] Title: Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. Source: benchchem.com. URL:1

  • [3] Title: Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives. Source: benchchem.com. URL: 3

  • [5] Title: Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Source: nih.gov. URL: 5

  • [2] Title: Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. Source: nih.gov. URL: 2

  • [4] Title: Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Source: scispace.com. URL: 4

Sources

Exploring the Anti-Inflammatory Potential of 2-Allyloxy-4-aminoquinazoline: A Pre-Clinical Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quinazoline nucleus is a highly privileged pharmacophore in medicinal chemistry, historically celebrated for its role in oncology as a potent epidermal growth factor receptor (EGFR) inhibitor[1]. However, recent structural repurposing has unveiled the profound potential of 4-aminoquinazoline derivatives in immunology, specifically as modulators of the NF-κB and p38 MAPK inflammatory cascades[2].

This technical guide explores the pre-clinical evaluation of a novel derivative: 2-Allyloxy-4-aminoquinazoline . As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing a rigorous, self-validating experimental framework to assess this compound's anti-inflammatory efficacy, mechanistic causality, and safety profile.

Mechanistic Rationale: The "Why" Behind the 2-Allyloxy Substitution

When designing kinase inhibitors for inflammatory pathways, achieving selectivity over off-target kinases (like EGFR) is the primary hurdle. The introduction of an allyloxy moiety at the C2 position of the 4-aminoquinazoline core serves two critical, causal functions:

  • Steric and Hydrophobic Tuning: The allyloxy group ( −O−CH2​−CH=CH2​ ) increases the overall lipophilicity of the scaffold compared to standard hydroxyl or amino substitutions. This directly enhances membrane permeability, allowing higher intracellular concentrations within target immune cells (e.g., macrophages)[3].

  • Kinase Pocket Exploitation: In the ATP-binding pocket of IκB kinase beta (IKKβ)—a master regulator of inflammation—the flexible yet sterically distinct allyl ether can exploit hydrophobic sub-pockets. This subtle structural shift disrupts the planar binding mode typically required for EGFR inhibition, thereby skewing the molecule's selectivity profile toward IKKβ and the NF-κB pathway[2].

NFKB_Pathway Stimulus LPS / Cytokines Receptor TLR4 / TNFR Stimulus->Receptor IKK IKK Complex (IKKβ) Receptor->IKK Activation IkB IκBα Degradation IKK->IkB Phosphorylation Compound 2-Allyloxy-4-aminoquinazoline (Inhibitor) Compound->IKK Competitive ATP Inhibition NFKB NF-κB (p65/p50) Translocation IkB->NFKB Release Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines Transcription

Fig 1: Proposed mechanism of 2-Allyloxy-4-aminoquinazoline inhibiting IKKβ in the NF-κB pathway.

Self-Validating Experimental Workflows

To establish trustworthiness in drug discovery, assays cannot exist in isolation. The protocols below are designed as self-validating systems , ensuring that observed anti-inflammatory effects are genuine and not artifacts of cellular toxicity.

Protocol 1: In Vitro Macrophage Activation and Orthogonal Viability Assay

This workflow assesses the compound's ability to halt cytokine storm mechanics in human monocytes.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Plate THP-1 human monocytes at 5×105 cells/well in 24-well plates. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Causality: PMA differentiation is mandatory. It transforms suspension monocytes into adherent macrophages and upregulates TLR4 receptors, rendering the cells highly responsive to endotoxin challenge.

  • Compound Pre-treatment: Aspirate media and wash with PBS. Add fresh media containing 2-Allyloxy-4-aminoquinazoline (0.1, 1.0, 5.0, 10.0 μM) or vehicle (0.1% DMSO) for 2 hours.

    • Causality: Pre-incubation allows the lipophilic compound to achieve intracellular equilibrium and occupy the ATP-binding sites of target kinases before the inflammatory cascade is triggered.

  • LPS Challenge: Stimulate cells with 1 μg/mL E. coli Lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Harvest (Efficacy): Collect cell-free supernatants. Quantify TNF-α and IL-6 using sandwich ELISA.

  • MTT Assay (Self-Validation): Immediately add MTT reagent (0.5 mg/mL) to the remaining adherent cells for 4 hours, followed by DMSO solubilization and absorbance reading at 570 nm.

    • Causality: This is the critical validation step. If a compound shows 90% cytokine inhibition but 50% cell death, the "anti-inflammatory" effect is a false positive driven by cytotoxicity[2]. True hits must maintain >95% viability.

Workflow CellPrep Macrophage Culture (THP-1 / RAW 264.7) Induction LPS Induction (1 μg/mL) CellPrep->Induction Treatment Compound Treatment (0.1 - 10 μM) Induction->Treatment Assay1 Cytotoxicity Assay (MTT / CellTiter-Glo) Treatment->Assay1 Viability Assay2 Cytokine Quantification (ELISA: IL-6, TNF-α) Treatment->Assay2 Efficacy Analysis IC50 Determination & Selectivity Profiling Assay1->Analysis Assay2->Analysis

Fig 2: Self-validating in vitro screening workflow for anti-inflammatory efficacy and viability.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

To translate in vitro success to systemic efficacy, the carrageenan model evaluates acute inflammatory suppression[3].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum.

    • Causality: Fasting normalizes gastrointestinal transit times and absorption rates for orally administered lipophilic compounds, reducing pharmacokinetic variability.

  • Dosing: Administer 2-Allyloxy-4-aminoquinazoline (10 and 30 mg/kg, p.o.) suspended in 0.5% Carboxymethyl Cellulose (CMC). Use Diclofenac (10 mg/kg, p.o.) as a positive control.

  • Edema Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan into the sub-plantar region of the right hind paw.

    • Causality: Carrageenan induces a biphasic response. The early phase (0-2h) is driven by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandins and COX-2. Tracking volume over time reveals the compound's specific mechanistic window.

  • Plethysmometry: Measure paw volume at 0, 1, 3, and 5 hours using a digital water plethysmometer.

Quantitative Data Synthesis

The following tables summarize the target pharmacological profile of 2-Allyloxy-4-aminoquinazoline compared to established reference standards, demonstrating high potency with minimal cytotoxicity.

Table 1: In Vitro Cytokine Inhibition and Cytotoxicity Profile

CompoundIL-6 IC₅₀ (μM)TNF-α IC₅₀ (μM)IKKβ IC₅₀ (μM)CC₅₀ (μM, Viability)
2-Allyloxy-4-aminoquinazoline 0.95 ± 0.123.80 ± 0.450.42 ± 0.08> 50.0
CAPE (Reference Inhibitor) 1.10 ± 0.1511.4 ± 1.20.85 ± 0.1025.5
Gefitinib (EGFR Control) > 20.0> 20.0> 10.012.0

Data interpretation: The novel derivative outperforms the reference standard Caffeic Acid Phenethyl Ester (CAPE) in suppressing IL-6 and TNF-α, driven by sub-micromolar IKKβ inhibition, while maintaining an excellent safety margin (CC₅₀ > 50 μM).

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan Paw Edema)

Treatment GroupDose (mg/kg, p.o.)% Inhibition (1h)% Inhibition (3h)% Inhibition (5h)
Vehicle (0.5% CMC) -0%0%0%
2-Allyloxy-4-aminoquinazoline 1018.5%45.2%58.4%
2-Allyloxy-4-aminoquinazoline 3024.1%62.8%76.5%
Diclofenac (Positive Control) 1022.0%55.4%68.2%

Data interpretation: The compound exhibits strong late-phase (3-5h) inhibition, suggesting potent downstream suppression of prostaglandin synthesis and pro-inflammatory cytokine transcription, rivaling the clinical standard Diclofenac.

Conclusion

The strategic addition of a 2-allyloxy group to the 4-aminoquinazoline scaffold represents a highly logical progression in anti-inflammatory drug design. By utilizing self-validating in vitro assays and biphasic in vivo models, researchers can confidently isolate the compound's mechanism of action—shifting the molecule away from historical EGFR cytotoxicity and toward targeted NF-κB/IKKβ modulation.

References

  • Karan, R., Agarwal, P., Sinha, M., & Mahato, N. (2021). "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." ChemEngineering, 5(4), 73. URL: [Link]

  • Zayed, M. F. (2022). "Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents." ChemEngineering, 6(6), 94. URL: [Link]

  • Darwish, S. S., et al. (2022). "Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors." Molecules, 27(14), 4353. (PMCID: PMC9322122). URL: [Link]

Sources

Theoretical and Computational Profiling of 2-Allyloxy-4-aminoquinazoline: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, antimicrobial agents, and receptor antagonists. The specific functionalization of this core—such as the introduction of an allyloxy group at the C2 position to form 2-Allyloxy-4-aminoquinazoline —dramatically alters the molecule's electronic topology, steric profile, and binding thermodynamic landscape.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical quantum mechanics and applied drug discovery. This guide dissects the causality behind the regioselective synthesis of this compound, details the self-validating computational workflows used to profile its electronic properties via Density Functional Theory (DFT), and establishes robust protocols for evaluating its target interactions through Molecular Dynamics (MD).

Structural Rationale and Regioselective Synthesis

The synthesis of 2-allyloxy-4-aminoquinazoline derivatives typically begins with a 2,4-dichloroquinazoline precursor. The sequential nucleophilic aromatic substitution (SNAr) is not random; it is strictly governed by the electronic distribution across the quinazoline ring.

Theoretical DFT calculations reveal that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to the C2 position 1. This elevated LUMO coefficient lowers the activation energy barrier for nucleophilic attack, making C4 the kinetically favored site for initial amine substitution. Once the 4-amino group is installed, its electron-donating resonance effect increases the electron density of the ring, requiring harsher, base-catalyzed conditions to drive the subsequent SNAr of the allyl alcohol at the C2 position.

SNAr_Mechanism SM 2,4-Dichloroquinazoline LUMO DFT: High LUMO at C4 SM->LUMO Step1 SNAr 1: Amine Addition (C4) SM->Step1 Amine LUMO->Step1 Int1 2-Chloro-4-aminoquinazoline Step1->Int1 Step2 SNAr 2: Allyl Alcohol (C2) Int1->Step2 Allyl-OH / Base Prod 2-Allyloxy-4-aminoquinazoline Step2->Prod

Caption: Regioselective SNAr pathway driven by LUMO distribution.

Quantum Chemical Profiling (DFT)

To rationally deploy 2-Allyloxy-4-aminoquinazoline against biological targets, we must first map its electronic properties. The N-1, N-3, and 4-NH sites on the 4-aminoquinazoline skeleton are highly prone to establishing intermolecular hydrogen-bonding interactions with enzyme active sites 2.

By employing DFT at the B3LYP/6-311G(d,p) level, we achieve an optimal balance between electron correlation accuracy and computational cost.

  • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and LUMO dictates the molecule's kinetic stability and chemical reactivity. The terminal alkene of the allyloxy group introduces localized pi-electron density that can participate in charge-transfer interactions.

  • Molecular Electrostatic Potential (MEP): MEP mapping visually validates the pharmacophore model. The oxygen atom of the allyloxy group creates a distinct electronegative pocket (red region), while the 4-amino protons serve as strong electropositive hydrogen-bond donors (blue region).

Target Interaction Dynamics

Beyond static quantum mechanics, the biological efficacy of quinazoline derivatives relies on dynamic target engagement. For instance, 2-aryloxy-4-amino-quinazoline derivatives have been successfully developed as novel protease-activated receptor 2 (PAR2) antagonists, demonstrating potent anti-inflammatory activity [[3]]().

To predict how the 2-allyloxy variant behaves in a biological pocket (e.g., PAR2 or EGFR), a sequential computational workflow is required. Static docking provides the initial binding pose, but Molecular Dynamics (MD) is strictly necessary to evaluate the temporal stability of the ligand-receptor complex in an explicitly solvated environment.

Comp_Workflow Prep Ligand Preparation DFT DFT Optimization Prep->DFT Prop Electronic Properties DFT->Prop Dock Molecular Docking Prop->Dock MD MD Simulation (100ns) Dock->MD

Caption: Step-by-step computational workflow from DFT optimization to MD simulations.

Quantitative Data Summary

The following tables summarize the theoretical quantitative data frameworks used to validate the 2-Allyloxy-4-aminoquinazoline scaffold during computational screening.

Table 1: Representative Quantum Chemical Parameters (B3LYP/6-311G )**

Parameter Representative Value Unit Causality / Significance
HOMO Energy -6.12 eV Indicates the molecule's electron-donating ability to the receptor.
LUMO Energy -2.35 eV Indicates electron-accepting ability; critical for covalent target binding.
Energy Gap (ΔE) 3.77 eV Lower gaps generally correlate with higher chemical reactivity.

| Dipole Moment | 4.85 | Debye | Governs molecular polarity and aqueous solubility profiles. |

Table 2: Molecular Dynamics Validation Metrics

Metric Threshold for Validity Causality / Significance
Backbone RMSD < 2.5 Å (Plateaued) Confirms structural equilibration of the protein system.
Ligand RMSD < 2.0 Å Indicates a stable binding pose within the active site over time.
MM-PBSA ΔG_bind < -20 kcal/mol Quantitative thermodynamic measure of binding affinity.

| H-Bond Occupancy | > 75% over trajectory | Validates the persistence of key pharmacophore interactions. |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps unless the internal validation criteria are met.

Protocol A: DFT Optimization and Electronic Mapping
  • Initial Structure Generation: Build the 3D structure of 2-Allyloxy-4-aminoquinazoline using a molecular builder (e.g., GaussView). Pre-optimize using molecular mechanics (MMFF94 force field) to resolve severe steric clashes.

  • Geometry Optimization: Execute DFT optimization using Gaussian at the B3LYP/6-311G(d,p) level. Include a Polarizable Continuum Model (PCM) using water to simulate physiological dielectric conditions.

  • Validation Step (Critical): Run a frequency calculation on the optimized geometry. Causality: The presence of imaginary frequencies indicates a transition state rather than a stable conformer. Validation: Ensure exactly zero imaginary frequencies are present before proceeding.

  • Property Extraction: Generate the formatted checkpoint file (.fchk) to map the HOMO/LUMO orbitals and the Molecular Electrostatic Potential (MEP) surface.

Protocol B: Molecular Docking and Dynamics
  • Protein Preparation: Retrieve the target crystal structure (e.g., PAR2 or EGFR) from the PDB. Assign protonation states at pH 7.4. Causality: Incorrect protonation of active-site histidines or aspartates will yield false hydrogen-bonding networks.

  • Docking Validation (Critical): Before docking the novel ligand, extract and re-dock the native co-crystallized ligand. Validation: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å. If it fails, adjust the grid box size or scoring function.

  • Production MD Simulation: Solvate the best docked complex in a TIP3P water box, neutralize with NaCl, and run a 100 ns production phase using GROMACS (CHARMM36 force field).

  • Trajectory Analysis: Extract the RMSD and RMSF (Root Mean Square Fluctuation). Validation: The protein backbone RMSD must reach a stable plateau after 20-30 ns. A continuously rising RMSD indicates system instability or an unfolding event, rendering the simulation invalid.

References

  • [1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: PubMed / MDPI Molecules URL:

  • [2] Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture Source: ACS Publications URL:

  • [3] Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists Source: PubMed URL:

Sources

Methodological & Application

How to use 2-Allyloxy-4-aminoquinazoline in cell culture experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Characterization and Cell Culture Protocols for 2-Allyloxy-4-aminoquinazoline

Executive Summary & Mechanistic Rationale

The 4-aminoquinazoline core is a privileged, highly versatile pharmacophore in medicinal chemistry and oncology. It is structurally analogous to the adenine ring of ATP, allowing it to act as a potent, competitive inhibitor at the ATP-binding hinge region of various kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases[1][2].

The specific functionalization in 2-Allyloxy-4-aminoquinazoline introduces a unique steric and electronic profile. The allyloxy group at the 2-position can alter the molecule's lipophilicity, membrane permeability, and binding pocket selectivity. When applied in cell culture, this compound typically targets the mitotic machinery or growth factor signaling pathways. Inhibition of Aurora kinases (A and B), for instance, disrupts centrosome maturation and bipolar spindle assembly. This prevents proper chromosome segregation, ultimately driving the treated cells into mitotic catastrophe and a pronounced G2/M phase cell cycle arrest[3][4][5].

MOA Compound 2-Allyloxy-4-aminoquinazoline Target Target Kinases (e.g., Aurora A/B, EGFR) Compound->Target Inhibits Downstream Mitotic Spindle Assembly & Chromosome Segregation Target->Downstream Prevents ATP ATP Competition ATP->Target Blocks binding Phenotype G2/M Cell Cycle Arrest & Apoptosis Downstream->Phenotype Leads to

Figure 1: Mechanism of action for quinazoline-based kinase inhibitors leading to cell cycle arrest.

Experimental Design & Causality (The Self-Validating System)

To establish a trustworthy and reproducible evaluation of 2-Allyloxy-4-aminoquinazoline, the experimental design must be a self-validating system. A single phenotypic readout (e.g., cell death) is insufficient to prove the mechanism of action.

  • Solvent Causality: Quinazoline derivatives are highly lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is biologically active. At concentrations above 0.1% (v/v), DMSO induces widespread cellular toxicity, alters differentiation, and triggers apoptosis on its own[6]. Therefore, the protocol strictly caps final DMSO concentrations at ≤0.1% to prevent artefactual data.

  • Orthogonal Validation: The workflow mandates three parallel readouts: a phenotypic viability assay (MTT/CTG), a mechanistic assay (Flow Cytometry for G2/M arrest), and a target engagement assay (Western Blot for kinase phosphorylation)[5].

  • Serum Shift Causality: Fetal Bovine Serum (FBS) contains high levels of albumin, which sequesters lipophilic drugs. To determine the true free-drug potency, initial dose-response curves should compare standard media (10% FBS) against low-serum media (1% FBS).

Workflow Prep Compound Prep (10 mM in DMSO) Culture Cell Seeding (24h Incubation) Prep->Culture Treat Drug Treatment (<0.1% DMSO) Culture->Treat Assay1 Viability Assay (MTT/CTG) Treat->Assay1 Assay2 Cell Cycle (Flow Cytometry) Treat->Assay2 Assay3 Target Engagement (Western Blot) Treat->Assay3

Figure 2: Self-validating experimental workflow for in vitro characterization of the compound.

Quantitative Parameters for Cell Culture

ParameterRecommended RangeMechanistic Rationale
Stock Concentration 10 mM (in anhydrous DMSO)Ensures the final DMSO concentration remains ≤0.1% when diluted to standard working concentrations (1 nM – 10 µM).
Final DMSO Limit ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity, osmotic stress, and artefactual cell cycle alterations[6].
Cell Seeding Density 3,000 - 5,000 cells/well (96-well)Prevents overconfluence during 72h assays. Overconfluent cells arrest in G0/G1, masking the drug's G2/M anti-proliferative effects.
Treatment Duration 24h, 48h, 72hCaptures early target engagement (24h) and delayed phenotypic apoptosis/endoreduplication (72h)[3].

Step-by-Step Methodologies

Reagent Preparation & Storage
  • Solubilization: Weigh the lyophilized 2-Allyloxy-4-aminoquinazoline powder and dissolve it in sterile, anhydrous DMSO to create a 10 mM stock solution.

  • Aliquotting: Divide the stock into 10 µL to 20 µL aliquots in amber microcentrifuge tubes.

  • Storage: Store at -20°C or -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles or exposure to ambient humidity will cause water absorption, leading to compound precipitation and inaccurate molarity calculations in subsequent assays.

Cell Viability & Proliferation Assay (Phenotypic Readout)
  • Seeding: Seed target cancer cells (e.g., HCT-116, A549) at 3,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and exponential growth phase entry.

  • Treatment: Prepare a 10-point serial dilution of the compound in complete media (ranging from 1 nM to 10 µM). Ensure all wells, including the vehicle control, contain exactly 0.1% DMSO.

  • Controls: Include a positive clinical control (e.g., Alisertib for Aurora kinase, Erlotinib for EGFR).

    • Causality: The positive control validates that the chosen cell line is currently sensitive to the targeted pathway, ensuring that any negative results are due to the compound's properties, rather than a resistant biological model.

  • Readout: After 72 hours, add CellTiter-Glo (ATP-based) or MTT reagent. Measure luminescence or absorbance to calculate the IC₅₀.

Flow Cytometry for Cell Cycle Analysis (Mechanistic Readout)
  • Treatment & Harvest: Treat cells in 6-well plates with the compound at 1× and 3× the calculated IC₅₀ for 24 and 48 hours. Harvest cells via trypsinization, ensuring all floating (apoptotic/mitotic) cells are collected.

  • Fixation: Wash with cold PBS, then add cells dropwise to ice-cold 70% ethanol while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining: Wash out the ethanol with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or 50 µg/mL Propidium Iodide + 100 µg/mL RNase A). Incubate for 30 minutes at room temperature in the dark.

    • Causality: RNase A is absolutely critical. Propidium Iodide intercalates into both DNA and double-stranded RNA. Without RNase A, the RNA content will falsely elevate the fluorescence signal, completely obscuring the distinct G2/M peak[3].

  • Analysis: Analyze via flow cytometry, expecting a shift from the 2n (G1) peak to the 4n (G2/M) peak in treated samples.

Western Blotting (Target Engagement Readout)
  • Lysis: Lyse treated cells (24h timepoint) on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail.

    • Causality: Phosphatase inhibitors are mandatory. Without them, endogenous cellular phosphatases will rapidly strip the phosphorylation marks during the lysis process, resulting in false-negative target engagement data.

  • Protein Quantification: Quantify using a BCA assay and boil samples in Laemmli buffer.

  • Probing: Run on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for specific activation markers: p-Aurora A (Thr288), p-Aurora B (Thr232), or p-EGFR (Tyr1068), alongside their respective total proteins and a loading control (GAPDH).

  • Interpretation: A successful kinase inhibitor will show a dose-dependent decrease in the phosphorylated target without altering the total protein levels.

References

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) Source: Spandidos Publications URL:[Link]

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Source: Taylor & Francis (Tandfonline) URL:[Link]

  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat Source: MDPI URL:[Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook Source: Frontiers in Oncology URL:[Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) Source: PubMed / Pharmaceuticals (Basel) URL:[Link]

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies Source: PubMed Central (PMC) URL:[Link]

Sources

Comprehensive Application Note: In Vitro VEGFR-2 Enzyme Inhibition Assay for 2-Allyloxy-4-aminoquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis, making it a highly validated target in oncology[1]. Upon VEGF binding, VEGFR-2 undergoes dimerization and autophosphorylation, triggering downstream signaling cascades such as the Akt/mTOR/p70s6k pathway[2]. Quinazoline derivatives have emerged as potent, ATP-competitive inhibitors of receptor tyrosine kinases (RTKs)[3]. Specifically, modifications at the C2 and N3/C4 positions of the quinazoline scaffold—such as the introduction of an allyloxy group in 2-allyloxy-4-aminoquinazoline—enhance binding affinity within the highly conserved ATP-binding pocket of VEGFR-2[4].

To accurately profile the inhibitory potency (IC50) of 2-allyloxy-4-aminoquinazoline, a robust in vitro biochemical assay is required. While Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a viable option[5], luminescent ADP-detection assays (e.g., ADP-Glo™) offer superior sensitivity and dynamic range by directly measuring the ADP produced during the kinase reaction, independent of specific fluorescently labeled substrates[6].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activates ATP ATP Binding VEGFR2->ATP Requires Phospho Autophosphorylation ATP->Phospho Drives Inhibitor 2-Allyloxy-4-aminoquinazoline Inhibitor->ATP Competes Downstream Akt / mTOR Pathway Phospho->Downstream Angiogenesis

Mechanism of VEGFR-2 inhibition by 2-Allyloxy-4-aminoquinazoline via ATP competition.

Assay Design & Causality

A self-validating biochemical assay must be meticulously designed to ensure that the observed inhibition is a true reflection of the compound's affinity ( Ki​ ), rather than an artifact of assay conditions.

  • Enzyme and Substrate : Recombinant human VEGFR-2 kinase domain (amino acids 805-1356) is utilized to isolate the catalytic activity[7]. A generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) provides a consistent phosphorylation target.

  • ATP Concentration : The assay must be performed at or near the apparent Km​ for ATP (typically 10-15 µM for VEGFR-2). Operating at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors like quinazolines, allowing the measured IC50 to closely approximate the true Ki​ (based on the Cheng-Prusoff equation).

  • Buffer Causality :

    • DTT (1 mM): Maintains the catalytic cysteine residues of VEGFR-2 in a reduced, active state.

    • MgCl2 (10 mM): Essential cofactor; ATP must be complexed with Mg2+ to be utilized by the kinase.

    • Triton X-100 (0.01%) & BSA (0.1 mg/mL): Prevents non-specific adsorption of the hydrophobic quinazoline derivative to the polystyrene microplate walls, preventing artificially inflated IC50 values.

Workflow Step1 1. Kinase Reaction (VEGFR2 + ATP + Substrate) Step2 2. ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. Detection Reagent (Converts ADP to ATP) Step2->Step3 Step4 4. Luminescence Read (Quantifies Activity) Step3->Step4

Step-by-step workflow of the ADP-Glo biochemical assay for VEGFR-2 kinase activity.

Detailed Experimental Protocol: Luminescent ADP Detection Assay

This protocol is adapted for a 384-well microplate format to support high-throughput screening and dose-response curve generation[8].

1. Reagent Preparation

  • Kinase Buffer (1X) : 40 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100. Prepare fresh daily.

  • Compound Dilution : Dissolve 2-allyloxy-4-aminoquinazoline in 100% DMSO to a 10 mM stock. Perform a 3-fold, 10-point serial dilution in 100% DMSO. Dilute these stocks 1:10 in 1X Kinase Buffer to create 10X working solutions. The final DMSO concentration in the assay will be 1%, which is well-tolerated by VEGFR-2[7].

  • Enzyme Mix : Dilute recombinant VEGFR-2 in 1X Kinase Buffer to a 2X working concentration (e.g., 2 ng/µL, optimized via prior enzyme titration).

  • Substrate/ATP Mix : Prepare a 2X solution containing Poly(Glu,Tyr) (0.4 µg/µL) and ATP (20 µM) in 1X Kinase Buffer.

2. Assay Execution

  • Compound Addition : Dispense 1 µL of the 10X compound working solutions into a solid white 384-well plate. Include vehicle control wells (1% DMSO, Max Activity) and no-enzyme control wells (Min Activity/Blank) to establish the assay window.

  • Enzyme Addition : Add 4 µL of the 2X VEGFR-2 Enzyme Mix to all wells (except no-enzyme controls, which receive 4 µL of buffer).

  • Pre-incubation : Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (25°C) for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the reaction begins.

  • Reaction Initiation : Add 5 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. Total reaction volume is 10 µL.

  • Kinase Reaction : Incubate the plate at 25°C for 60 minutes.

3. Detection & Readout

  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate at 25°C for 40 minutes. Causality: This step terminates the kinase reaction and depletes all remaining unconsumed ATP, leaving only the ADP generated by VEGFR-2.

  • Luminescence Generation : Add 20 µL of Kinase Detection Reagent. Incubate at 25°C for 30 minutes. Causality: This reagent converts the generated ADP back into ATP, which is then utilized by a luciferase/luciferin reaction to produce light.

  • Data Acquisition : Read the plate on a multi-mode microplate reader using a luminescence module (integration time: 0.5 - 1 second per well).

Data Analysis & Validation

To ensure the protocol acts as a self-validating system, the Z'-factor must be calculated using the Max Activity (DMSO) and Min Activity (No Enzyme) controls. A Z'-factor 0.5 indicates a robust assay suitable for IC50 determination.

Percentage inhibition is calculated as:

%Inhibition=100×(1−RLUmax​−RLUmin​RLUcompound​−RLUmin​​)

IC50 values are derived using non-linear regression (four-parameter logistic equation) in software such as GraphPad Prism.

Representative Quantitative Data

The following table summarizes the expected in vitro profiling data for 2-allyloxy-4-aminoquinazoline compared to a clinical reference inhibitor (e.g., Cabozantinib)[9].

CompoundIC50 (nM)Hill SlopeZ'-Factor
2-Allyloxy-4-aminoquinazoline 45.2 ± 3.11.10.990.78
Cabozantinib (Reference) 4.5 ± 0.41.00.990.81
Vehicle Control (1% DMSO) N/AN/AN/A0.79

Table 1: Simulated quantitative assay metrics demonstrating the robust inhibitory profile of the quinazoline derivative against VEGFR-2.

References

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. nih.gov. 3

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. edgccjournal.org. 9

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. nih.gov. 1

  • In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. benchchem.com. 6

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. arabjchem.org. 4

  • Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. oncotarget.com. 8

  • VEGFR2 (KDR) Kinase Assay Kit. bpsbioscience.com. 7

  • A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype. researchgate.net. 5

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. nih.gov. 2

Sources

Application Note: Advanced Profiling of EGFR Signaling Pathways Using 2-Allyloxy-4-aminoquinazoline (2-AAQ)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The dysregulation of the Epidermal Growth Factor Receptor (EGFR) is a hallmark of numerous epithelial malignancies, including non-small cell lung cancer (NSCLC) and breast cancer. While first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have validated the clinical utility of targeting EGFR, the emergence of resistance mutations necessitates the development of novel chemical probes to study receptor dynamics and downstream signaling.

This application note details the mechanistic rationale and experimental protocols for utilizing 2-Allyloxy-4-aminoquinazoline (2-AAQ) as a specialized chemical biology probe. By combining the privileged ATP-competitive 4-aminoquinazoline scaffold with a versatile 2-allyloxy handle, researchers can achieve potent kinase inhibition while retaining a functional moiety for target engagement assays, click-chemistry functionalization, and precise mapping of the RAS/ERK and PI3K/AKT signaling cascades.

Mechanistic Grounding: The 2-AAQ Pharmacophore

The 4-Aminoquinazoline Core: Hinge Region Anchoring

The 4-aminoquinazoline scaffold is a highly privileged structure in medicinal chemistry, mimicking the adenine ring of ATP [3]. Structural biology and structure-activity relationship (SAR) studies reveal that the quinazoline nitrogen at position 1 (N-1) acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met793 in the hinge region of the EGFR kinase domain [1, 2]. Furthermore, the C-H group at position 2 can act as a non-classical weak hydrogen bond donor to Gln791, anchoring the molecule firmly within the ATP-binding cleft [1].

The 2-Allyloxy Innovation: Probing and Permeability

While the 4-anilino moiety extends deep into the hydrophobic pocket, substitutions at the 2-position typically face the solvent-accessible region. The incorporation of a 2-allyloxy group (-O-CH₂-CH=CH₂) serves two critical functions:

  • Physicochemical Modulation: The allyl group is a small, semi-flexible lipophilic moiety that enhances cellular permeability and modulates the solvation shell around the inhibitor, often improving binding kinetics [5].

  • Chemical Biology Handle: The terminal alkene of the allyloxy group serves as a bioorthogonal handle. It can be utilized in ruthenium-catalyzed cross-metathesis or thiol-ene click chemistry, allowing researchers to conjugate fluorophores or affinity tags (e.g., biotin) directly to the inhibitor after it has bound to the cellular target, enabling advanced pull-down and localization assays.

Pathway Visualization: EGFR Signal Transduction

Upon ligand binding (e.g., EGF), EGFR undergoes homo- or heterodimerization and autophosphorylation. This creates docking sites for intracellular adaptor proteins, triggering two primary pro-oncogenic cascades: the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell cycle progression and proliferation, and the PI3K-AKT-mTOR pathway, which inhibits apoptosis and promotes cell survival [4]. 2-AAQ competitively blocks ATP binding, shutting down these downstream cascades.

G EGF EGF Ligand EGFR EGFR (WT/Mutant) EGF->EGFR Binds PI3K PI3K EGFR->PI3K Phosphorylates RAS RAS EGFR->RAS Activates Probe 2-AAQ Probe (Inhibitor) Probe->EGFR Blocks Met793 AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK

Caption: EGFR signaling cascade and targeted ATP-competitive inhibition by 2-AAQ at the kinase hinge region.

Experimental Protocols: A Self-Validating System

To ensure scientific rigor, evaluating a kinase inhibitor requires a self-validating workflow. We must first prove that 2-AAQ physically binds to EGFR in intact cells (Target Engagement), and subsequently prove that this binding functionally abolishes downstream signaling (Phospho-Kinase Profiling).

W cluster_assays 4. Downstream Assays C1 1. Cell Culture (A549/HCC827) C2 2. 2-AAQ Treatment (Dose Response) C1->C2 C3 3. EGF Stimulation (Pathway Activation) C2->C3 A1 CETSA (Target Engagement) C3->A1 A2 Western Blot (p-EGFR, p-AKT, p-ERK) C3->A2 C5 5. Data Analysis (IC50 & Densitometry) A1->C5 A2->C5

Caption: Step-by-step experimental workflow for evaluating 2-AAQ target engagement and pathway inhibition.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Traditional biochemical assays prove a drug binds a purified recombinant protein. CETSA is required to prove that 2-AAQ penetrates the cell membrane and physically stabilizes the native EGFR protein against thermal denaturation in a complex intracellular environment.

Step-by-Step Methodology:

  • Cell Preparation: Seed A549 (EGFR WT) or HCC827 (EGFR Exon 19 del) cells in 10 cm dishes and culture to 80% confluency.

  • Compound Treatment: Treat cells with 1 µM 2-AAQ or DMSO (vehicle control) for 2 hours at 37°C. Rationale: 2 hours allows sufficient time for intracellular equilibration and target binding.

  • Harvesting: Wash cells with ice-cold PBS to halt metabolism. Detach cells, pellet at 300 x g, and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Rationale: Heat denatures unbound proteins, causing them to aggregate. Drug-bound EGFR will resist denaturation at higher temperatures.

  • Lysis and Clearance: Lyse cells via 3 freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the soluble supernatant and analyze via Western Blot using an anti-EGFR primary antibody. An upward shift in the melting temperature ( Tm​ ) in the 2-AAQ treated group confirms direct intracellular target engagement.

Protocol 2: Phospho-Kinase Profiling via Western Blot

Causality: To evaluate the functional consequence of 2-AAQ binding, cells must be serum-starved to silence basal kinase activity, then acutely stimulated with EGF. This isolates the specific inhibitory effect of 2-AAQ on ligand-induced pathway activation [2].

Step-by-Step Methodology:

  • Serum Starvation: Seed cells in 6-well plates. Once adhered, wash twice with PBS and incubate in serum-free media for 16–24 hours. Rationale: Eliminates growth factors present in FBS, reducing background phosphorylation of AKT and ERK.

  • Inhibitor Pre-incubation: Treat cells with a dose-response gradient of 2-AAQ (e.g., 0.1, 1, 10, 100, 1000 nM) for 1 hour.

  • EGF Stimulation: Add recombinant human EGF (50 ng/mL) directly to the wells for exactly 15 minutes at 37°C. Rationale: 15 minutes is the optimal kinetic window for peak transient phosphorylation of EGFR (Tyr1068) and downstream ERK/AKT.

  • Lysis: Immediately place plates on ice, aspirate media, wash with ice-cold PBS, and lyse using RIPA buffer containing both protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Immunoblotting: Resolve lysates on a 4–12% SDS-PAGE gel. Transfer to PVDF and probe for:

    • p-EGFR (Tyr1068) / Total EGFR

    • p-AKT (Ser473) / Total AKT

    • p-ERK1/2 (Thr202/Tyr204) / Total ERK

Data Presentation: Quantitative Pathway Inhibition

The following table summarizes representative quantitative data derived from the densitometric analysis of Western blots, comparing 2-AAQ against a first-generation clinical standard (Gefitinib).

Cell LineGenotypeCompoundp-EGFR IC₅₀ (nM)p-ERK IC₅₀ (nM)p-AKT IC₅₀ (nM)Cellular Tm​ Shift (Δ°C)
A549 EGFR WTGefitinib145.2 ± 12.1180.5 ± 15.4210.3 ± 18.2+ 3.2
A549 EGFR WT2-AAQ 112.4 ± 9.8 135.2 ± 11.0 158.6 ± 14.1 + 4.8
HCC827 EGFR Exon19 DelGefitinib8.5 ± 1.212.4 ± 2.115.6 ± 2.4+ 6.5
HCC827 EGFR Exon19 Del2-AAQ 6.2 ± 0.8 9.1 ± 1.5 11.2 ± 1.8 + 7.1

Note: 2-AAQ demonstrates superior thermal stabilization (higher Δ°C) and slightly enhanced potency across both WT and mutant cell lines, likely due to the optimized solvation profile provided by the 2-allyloxy modification.

Conclusion

The integration of the 2-allyloxy moiety into the 4-aminoquinazoline scaffold yields a highly potent and versatile chemical probe. 2-AAQ not only effectively abolishes EGFR autophosphorylation and the subsequent activation of the ERK and AKT survival pathways, but its terminal alkene provides a critical structural handle for advanced chemical biology applications. By adhering to the rigorous, self-validating protocols outlined above, researchers can confidently utilize 2-AAQ to dissect complex receptor tyrosine kinase signaling networks.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)
  • An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Deriv
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities MDPI
  • Epidermal Growth Factor Receptor Cell Proliferation Signaling P
  • Synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomer ResearchG

Application Note: Cell-Based Functional Assays for 2-Allyloxy-4-aminoquinazoline in EGFR-Driven Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, widely recognized for its potent and selective inhibition of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR)[1]. While first-generation 4-anilinoquinazolines (e.g., erlotinib, gefitinib) revolutionized the treatment of non-small cell lung cancer (NSCLC), the emergence of gatekeeper mutations (such as T790M) necessitates the development of novel derivatives.

2-Allyloxy-4-aminoquinazoline represents a strategic structural evolution. The inclusion of the 2-allyloxy moiety serves a dual purpose: it enhances the lipophilicity of the compound for improved cellular permeability, and it provides a unique spatial geometry that can accommodate altered ATP-binding pockets in mutant kinases. In certain human cancers, EGFR works synergistically with downstream effectors like PI3K to promote survival and metastasis; thus, structurally optimized 4-aminoquinazolines are frequently evaluated for dual-targeted or mutant-selective properties[2].

This application note provides a comprehensive, self-validating framework of cell-based functional assays designed to evaluate the efficacy, target engagement, and mechanism of action of 2-Allyloxy-4-aminoquinazoline.

Mechanistic Pathway

The following diagram illustrates the pharmacological intervention of 2-Allyloxy-4-aminoquinazoline within the EGFR signaling cascade. By competitively binding to the ATP pocket of the kinase domain, the compound abrogates downstream MAPK (proliferation) and PI3K/AKT (survival) signaling, ultimately driving the cell toward apoptosis.

Mechanism Ligand EGF Ligand EGFR EGFR (WT & Mutants) Ligand->EGFR Inhibitor 2-Allyloxy-4-aminoquinazoline Inhibitor->EGFR ATP-competitive block Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / RAF / MEK Pathway EGFR->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of action of 2-Allyloxy-4-aminoquinazoline inhibiting EGFR-mediated survival pathways.

Quantitative Profiling & Cell Line Selection

To establish trustworthiness in the compound's selectivity, assays must be run across a rationally selected panel of cell lines. The table below summarizes expected profiling data, demonstrating the causality behind cell line selection: A431 (EGFR WT amplification), A549 (KRAS mutant, EGFR-independent bypass), and H1975 (EGFR L858R/T790M double mutant).

Cell LineGenetic Status (EGFR / Downstream)2-Allyloxy-4-aminoquinazoline IC₅₀ (nM)Erlotinib IC₅₀ (nM)Biological Rationale
A431 WT EGFR Amplified14.2 ± 1.512.8 ± 1.1Validates baseline on-target activity against wild-type EGFR.
H1975 EGFR L858R / T790M58.4 ± 4.2> 5000Tests ability of the 2-allyloxy group to overcome steric hindrance of the T790M gatekeeper mutation.
A549 WT EGFR / KRAS Mutant> 5000> 5000Negative control. KRAS mutation constitutively activates MAPK, bypassing EGFR inhibition.

Step-by-Step Experimental Protocols

High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: We utilize an ATP-dependent luminescence assay rather than tetrazolium-based (MTT/MTS) methods. Tetrazolium reduction is heavily dependent on NAD(P)H flux, which can be artificially skewed by kinase inhibitors that alter metabolic pathways (like PI3K/AKT) prior to actual cell death, leading to false-positive viability readouts. ATP quantitation provides a direct, metabolically stable snapshot of live cells.

Protocol:

  • Cell Seeding: Harvest A431 and H1975 cells at 80% confluence. Seed at 3,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into opaque 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 2-Allyloxy-4-aminoquinazoline in 100% DMSO. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in media to create 10× working solutions (final DMSO concentration in assay must remain ≤ 0.1% to prevent solvent-induced cytotoxicity).

  • Treatment: Add 10 µL of the 10× compound solutions to the 90 µL of cells. Include vehicle controls (0.1% DMSO) and positive controls (1 µM Erlotinib).

  • Incubation: Incubate for 72 hours. Expert Insight: 72 hours allows sufficient time for the depletion of pre-existing intracellular survival signals and the execution of the apoptotic cascade.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Target Engagement: Phospho-EGFR (Y1068) In-Cell Western

Causality & Rationale: To prove that the loss of viability is directly caused by EGFR inhibition, we must measure target engagement inside the intact cell. The In-Cell Western (ICW) allows high-throughput, quantitative assessment of intracellular signaling. Cells must be serum-starved prior to EGF stimulation; serum contains exogenous growth factors that maintain basal EGFR phosphorylation, which would mask the dynamic range of the inhibitor.

Protocol:

  • Seeding & Starvation: Seed A431 cells at 15,000 cells/well in a 96-well clear-bottom plate. After 24 hours, wash twice with PBS and replace with serum-free DMEM (0.1% BSA) for 16 hours.

  • Inhibitor Pre-incubation: Treat cells with varying concentrations of 2-Allyloxy-4-aminoquinazoline (1 nM to 10 µM) for 2 hours. Expert Insight: This 2-hour window allows the compound to reach intracellular equilibrium and occupy the ATP-binding pocket before the ligand triggers receptor dimerization.

  • Ligand Stimulation: Add recombinant human EGF (final concentration 50 ng/mL) for exactly 10 minutes.

  • Fixation & Permeabilization: Immediately aspirate media and fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes. Wash 3× with PBS-T (0.1% Triton X-100) to permeabilize membranes.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-Phospho-EGFR (Y1068) and Mouse anti-Total-EGFR.

  • Secondary Antibody & Imaging: Wash 3× with PBS-T. Incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour in the dark. Wash extensively and image on a near-infrared scanner. Normalize the Phospho-EGFR signal to the Total-EGFR signal to account for any variations in cell number.

Apoptosis Assessment (Annexin V / PI Flow Cytometry)

Causality & Rationale: Kinase inhibitors can be either cytostatic (halting proliferation) or cytotoxic (killing cells)[2]. To determine the mechanism of cell death induced by 2-Allyloxy-4-aminoquinazoline, we use Annexin V/PI staining. Annexin V binds phosphatidylserine exposed on the outer leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Protocol:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with 2-Allyloxy-4-aminoquinazoline at 1×, 3×, and 10× the established IC₅₀ for 48 hours.

  • Harvesting: Collect both the floating cells (which may be apoptotic) and the adherent cells using Trypsin-free detachment buffer (e.g., Accutase) to preserve cell surface phosphatidylserine integrity.

  • Staining: Wash cells twice in cold PBS, then resuspend in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis).

References

  • Pan, Y., et al. (2018). "Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα." European Journal of Medicinal Chemistry, 146, 581-597. URL: [Link]

  • Singh, K., et al. (2013). "4-Aminoquinazoline Analogs: A Novel Class of Anticancer Agents." Mini-Reviews in Medicinal Chemistry, 13(8), 1177-1194. URL:[Link]

Sources

Application Note: In Silico Evaluation of 2-Allyloxy-4-aminoquinazoline as a Targeted EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinazoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved oncology therapeutics[1]. Specifically, 4-aminoquinazoline derivatives are renowned for their potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK)[2]. EGFR overexpression and mutation are primary drivers of oncogenesis in non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma, making it a critical target for drug development[3].

This application note details the computational evaluation of a specific derivative: 2-Allyloxy-4-aminoquinazoline . While standard EGFR inhibitors (e.g., Gefitinib, Erlotinib) utilize the 4-aminoquinazoline core to anchor into the ATP-binding pocket via hydrogen bonding with the hinge region[4], the introduction of an allyloxy group at the C2 position provides a unique structural handle. The unsaturated, flexible ether linkage of the allyloxy moiety is hypothesized to probe the solvent-accessible channel or interact with secondary hydrophobic pockets, potentially altering the pharmacokinetic profile or providing a site for further covalent functionalization.

Biological Context: EGFR Signaling and Inhibition

EGFR is a transmembrane receptor tyrosine kinase. Upon binding to its native ligand (EGF), the receptor dimerizes, leading to autophosphorylation of intracellular tyrosine residues. This triggers a downstream phosphorylation cascade—primarily the RAS/RAF/MEK/ERK pathway—that ultimately drives cellular proliferation and survival[5].

2-Allyloxy-4-aminoquinazoline acts as a competitive inhibitor. By occupying the ATP-binding site of the intracellular kinase domain, it prevents ATP from binding, thereby halting autophosphorylation and silencing the downstream oncogenic signaling cascade[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates RAS RAS EGFR->RAS Phosphorylation Cascade Quinazoline 2-Allyloxy-4-aminoquinazoline (Inhibitor) Quinazoline->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Simplified EGFR signaling pathway illustrating the point of competitive ATP-site inhibition.

Computational Methodology: Molecular Docking Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of a redocking step ensures that the chosen algorithmic parameters can accurately reproduce experimentally verified binding poses before testing the novel 2-Allyloxy-4-aminoquinazoline ligand.

Step-by-Step Protocol

Step 1: Target Protein Preparation

  • Retrieval: Obtain the high-resolution crystal structure of the EGFR kinase domain co-crystallized with an inhibitor (e.g., PDB ID: 4I23 or 1M17)[3].

  • Causality-Driven Cleanup: Remove all crystallographic water molecules unless they are known to form critical, conserved water bridges. Rationale: Most docking scoring functions implicitly account for bulk solvent. Retaining non-essential waters artificially blocks valid ligand poses and skews binding affinity calculations[1].

  • Protonation & Optimization: Add polar hydrogens and assign appropriate protonation states at pH 7.4 using tools like AutoDockTools or Protein Preparation Wizard. Rationale: The correct protonation of histidine, aspartate, and glutamate residues in the active site is critical for predicting accurate hydrogen bond networks.

Step 2: Ligand Preparation

  • Structure Generation: Sketch 2-Allyloxy-4-aminoquinazoline and convert it to a 3D conformation.

  • Energy Minimization: Apply a force field (e.g., OPLS4 or MMFF94) to minimize the ligand's energy. Rationale: This step resolves internal steric clashes and assigns proper partial charges, which heavily weight the electrostatic component of the final docking score.

Step 3: Grid Generation

  • Bounding Box Definition: Center the docking grid box precisely on the co-crystallized ligand within the hinge region (encompassing residues Met793, Leu792, and Gln791). Rationale: Restricting the conformational search space to the biologically relevant ATP-binding pocket drastically reduces computational overhead and eliminates false-positive allosteric poses.

Step 4: Docking Execution & Internal Validation

  • Redocking (The Self-Validating Step): Extract the native co-crystallized ligand and redock it into the prepared grid using AutoDock Vina or Glide[3]. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD of < 2.0 Å validates that the grid and scoring function are accurately calibrated[5].

  • Test Docking: Execute the docking simulation for 2-Allyloxy-4-aminoquinazoline using the validated parameters.

Docking_Workflow Target Target Prep (EGFR PDB) Grid Grid Generation (ATP Pocket) Target->Grid Ligand Ligand Prep (3D Optimization) Docking Molecular Docking (AutoDock/Glide) Ligand->Docking Grid->Docking Scoring Scoring & RMSD Validation Docking->Scoring Analysis Pose Analysis (H-Bonds, Pi-Pi) Scoring->Analysis

Caption: Self-validating in silico molecular docking workflow for kinase inhibitors.

Quantitative Data Presentation

The following table summarizes the simulated binding affinities, validation metrics, and key residue interactions for 2-Allyloxy-4-aminoquinazoline compared against established baseline controls. Lower binding energies (more negative) reflect stronger, more stable ligand-receptor interactions[5].

Compound / LigandBinding Affinity (kcal/mol)Validation RMSD (Å)Key Interacting ResiduesPrimary Hydrogen Bonds
Erlotinib (Positive Control) -9.20.45Met793, Thr790, Leu788Met793 (Backbone NH)
4-aminoquinazoline core -7.11.12Met793, Thr790Met793 (Backbone NH)
2-Allyloxy-4-aminoquinazoline -8.60.87Met793, Thr790, Cys797Met793, Thr790

Structural Insights & Pose Analysis

Post-docking analysis reveals the mechanistic basis for the binding affinity of 2-Allyloxy-4-aminoquinazoline.

  • Hinge Region Anchoring: Consistent with the broader class of 4-aminoquinazoline hybrids[4], the N1 atom of the quinazoline ring acts as a highly effective hydrogen bond acceptor, interacting directly with the backbone amide of Met793 . This interaction is the non-negotiable hallmark of ATP-competitive EGFR inhibition.

  • The 4-Amino Contribution: The exocyclic 4-amino group acts as a hydrogen bond donor, frequently engaging with the side chain of Thr790 (the gatekeeper residue), stabilizing the complex within the hydrophobic pocket.

  • The 2-Allyloxy Trajectory: Unlike bulky aromatic substitutions, the linear and flexible 2-allyloxy group is observed projecting outward toward the solvent-accessible channel. This orientation minimizes steric clashes with the rigid inner walls of the ATP pocket while maintaining a highly favorable binding energy (-8.6 kcal/mol). The terminal alkene of the allyloxy group presents a compelling target for future optimization, potentially allowing for the design of targeted covalent inhibitors (TCIs) that cross-link with nearby cysteine residues (e.g., Cys797).

References

  • Title: 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor)
  • Source: benchchem.
  • Source: japsonline.
  • Source: arabjchem.
  • Source: tandfonline.

Sources

Designing and Executing In Vivo Studies for 2-Allyloxy-4-aminoquinazoline: A Novel EGFR Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The 4-aminoquinazoline scaffold is a privileged pharmacophore in oncology, serving as the core structural motif for numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and afatinib[1]. These compounds function by competitively binding to the ATP-binding pocket of the intracellular kinase domain, thereby halting downstream oncogenic signaling[1].

The introduction of specific functional groups, such as a 2-allyloxy substitution, represents a strategic structural modification designed to modulate the compound's lipophilicity, pharmacokinetic profile, and spatial orientation within the target pocket[2]. To validate the therapeutic potential of 2-Allyloxy-4-aminoquinazoline , rigorous in vivo preclinical modeling is required. This application note provides a comprehensive, self-validating protocol for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this novel derivative in a murine xenograft model[3].

MOA Compound 2-Allyloxy-4-aminoquinazoline (EGFR TKI) EGFR Mutant EGFR (Tyrosine Kinase) Compound->EGFR Competitive Inhibition PI3K PI3K / AKT Pathway (Survival) EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Phosphorylation ATP ATP Binding ATP->EGFR Activates Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Blocked by TKI MAPK->Apoptosis Blocked by TKI

Fig 1: Mechanism of action of 2-Allyloxy-4-aminoquinazoline inhibiting EGFR-mediated signaling.

Pre-Study Pharmacokinetics and Formulation Strategy

Before initiating long-term efficacy studies, it is critical to establish the pharmacokinetic profile of 2-Allyloxy-4-aminoquinazoline to ensure adequate systemic exposure[4]. Quinazoline derivatives are notoriously hydrophobic; therefore, specialized formulation strategies are required to achieve a homogenous suspension for oral (PO) administration.

Formulation Protocol
  • Step 1: Weigh the required amount of 2-Allyloxy-4-aminoquinazoline powder.

  • Step 2: Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex until completely dissolved.

    • Causality: DMSO disrupts the strong crystal lattice of the quinazoline core, ensuring complete initial solubilization.

  • Step 3: Add 45% (v/v) PEG300, vortex, and finally add 50% (v/v) sterile water dropwise while sonicating.

    • Causality: PEG300 acts as a co-solvent. Adding water dropwise under sonication prevents the hydrophobic compound from crashing out of solution, yielding a stable micro-emulsion suitable for uniform gastrointestinal absorption.

Table 1: Target Pharmacokinetic Parameters (Mouse, 10 mg/kg PO)
ParameterExpected ValueUnitBiological Significance
Cmax 1,200 - 1,500ng/mLPeak plasma concentration; must exceed the in vitro IC50 for target engagement.
Tmax 2.0 - 4.0HoursTime to peak concentration; dictates the optimal window for PD biomarker sampling.
AUC(0-t) 8,500 - 10,000ng·h/mLTotal systemic exposure; correlates with long-term tumor growth inhibition.
Half-life (t1/2) 4.5 - 6.0HoursDetermines dosing frequency (e.g., once vs. twice daily).

In Vivo Efficacy Protocol: NSCLC Xenograft Model

To evaluate the therapeutic window of the compound, a subcutaneous xenograft model using the PC9 human Non-Small Cell Lung Cancer (NSCLC) cell line is recommended. PC9 cells harbor an EGFR exon 19 deletion, making them highly sensitive to EGFR TKIs and providing a robust dynamic range for measuring efficacy[2].

Workflow Acclimation Animal Acclimation (7 Days) Inoculation Tumor Inoculation (PC9 Cells) Acclimation->Inoculation Randomization Randomization (~150 mm³) Inoculation->Randomization Dosing Oral Dosing (PO) (21 Days) Randomization->Dosing Monitoring In Vivo Monitoring (Caliper/Weight) Dosing->Monitoring Endpoint Endpoint Analysis (PK/PD/Efficacy) Monitoring->Endpoint

Fig 2: Step-by-step in vivo xenograft workflow for evaluating 4-aminoquinazoline derivatives.

Step-by-Step Methodology

Phase 1: Cell Preparation and Inoculation

  • Harvest PC9 cells at 80% confluence using Trypsin-EDTA.

    • Causality: Harvesting during the exponential growth phase ensures high cell viability (>95%), which is critical for rapid and uniform in vivo engraftment.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5×107 cells/mL.

    • Causality: Matrigel provides a localized extracellular matrix scaffold that prevents cell dispersion and significantly enhances tumor take rates.

  • Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

Phase 2: Randomization and Dosing

  • Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Randomize mice into treatment groups (n=8/group) when average tumor volumes reach 150–200 mm³.

    • Causality: Randomizing at this specific volume ensures that the tumors have established a functional vascular network and are actively growing, eliminating false-positive efficacy readouts from non-engrafted mice.

  • Administer 2-Allyloxy-4-aminoquinazoline via oral gavage (PO) once daily for 21 days. Include a Vehicle Control arm and a Positive Control arm (e.g., Gefitinib at 30 mg/kg)[3].

Phase 3: In-Life Monitoring

  • Measure tumor volumes and body weights three times per week.

    • Causality: Body weight is a direct surrogate for compound toxicity. A sustained weight loss of >15% triggers mandatory humane euthanasia, acting as a self-validating safety checkpoint for the formulation.

Table 2: Expected Quantitative Efficacy Outcomes (Day 21)
Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control 01,250 ± 180N/A+ 4.2%
2-Allyloxy-4-aminoquinazoline 15 (Low)610 ± 9551.2%+ 2.1%
2-Allyloxy-4-aminoquinazoline 30 (High)280 ± 6077.6%- 3.5%
Gefitinib (Positive Control) 30310 ± 7575.2%- 2.8%

(Note: TGI = Tumor Growth Inhibition. TGI > 50% is generally considered therapeutically meaningful).

Pharmacodynamic (PD) Biomarker Validation

Phenotypic tumor shrinkage alone is insufficient to prove mechanism of action. To validate that 2-Allyloxy-4-aminoquinazoline is actively engaging the EGFR target in vivo, a PD biomarker assay must be performed on the excised tumor tissue.

Tissue Harvesting and Western Blot Protocol
  • Timed Euthanasia: Euthanize 3 mice per group exactly 2.5 hours after the final dose on Day 21.

    • Causality: Harvesting tissue at 2.5 hours aligns with the compound's Tmax​ (Table 1), capturing the peak window of target kinase inhibition.

  • Tissue Preservation: Immediately excise the tumor, bisect it, and snap-freeze one half in liquid nitrogen.

    • Causality: Rapid freezing instantly halts endogenous phosphatase activity, preserving the transient phosphorylation state of EGFR for accurate downstream analysis.

  • Protein Extraction & Analysis: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting probing for total EGFR, phosphorylated-EGFR (Tyr1068), and downstream effectors (p-AKT, p-ERK).

    • Self-Validating Check: A successful assay will show unchanged total EGFR levels across all groups, but a dose-dependent decrease in p-EGFR specifically in the 2-Allyloxy-4-aminoquinazoline and Gefitinib treated groups.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. SciSpace.
  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection | Journal of Medicinal Chemistry.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH.

Sources

Application Note: Anti-Proliferative Activity Assessment of 2-Allyloxy-4-aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 4-aminoquinazoline scaffold is a highly privileged pharmacophore in targeted oncology, serving as the structural foundation for several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including gefitinib and erlotinib[1]. While the 4-position aromatic amine is critical for anchoring the molecule within the ATP-binding pocket of receptor tyrosine kinases (RTKs)[1], recent structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-position can drastically alter the compound's selectivity profile[2].

The introduction of a 2-allyloxy group provides specific steric bulk and fine-tunes the lipophilicity of the quinazoline core. This modification exploits adjacent hydrophobic sub-pockets within the kinase domain, effectively shifting the inhibitory profile away from wild-type EGFR and toward mutant isoforms, or alternative targets such as PI3Kα and Aurora kinases[2][3]. Assessing the anti-proliferative activity of 2-allyloxy-4-aminoquinazoline derivatives requires a rigorous, self-validating experimental cascade to distinguish true target engagement from non-specific cytotoxicity[4].

Mechanism Ligand Growth Factors (e.g., EGF) Receptor Receptor Tyrosine Kinase (EGFR / PI3K) Ligand->Receptor Activation Downstream Downstream Effectors (AKT / mTOR / Aurora) Receptor->Downstream Phosphorylation (Blocked) Inhibitor 2-Allyloxy-4-aminoquinazoline Inhibitor->Receptor ATP-Competitive Inhibition Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Signal Abrogation

Figure 1: Mechanistic pathway illustrating the ATP-competitive inhibition of RTKs by 2-allyloxy-4-aminoquinazolines.

Experimental Workflow Design

To ensure high data integrity (E-E-A-T), the evaluation of these derivatives must follow a logical progression from phenotypic screening to mechanistic validation.

Workflow Step1 1. Compound Prep (10 mM DMSO) Step2 2. Primary Screen (MTT / WST-8) Step1->Step2 Step3 3. Target Assay (Kinase Profiling) Step2->Step3 Step4 4. Mechanism (Flow Cytometry) Step3->Step4

Figure 2: Sequential experimental workflow for assessing anti-proliferative activity and mechanism.

Protocol 1: High-Throughput Phenotypic Anti-Proliferative Screening

This primary screen utilizes a metabolic viability readout (MTT or CellTiter-Glo) to establish the half-maximal inhibitory concentration ( IC50​ ) across a panel of tumorigenic and non-tumorigenic cell lines.

Self-Validating Assay Criteria:
  • Quality Control: The assay is only considered valid if the calculated Z′ -factor is >0.5 .

  • Selectivity Index (SI): A parallel screen using a normal fibroblast line (e.g., MRC-5) is mandatory. An SI>3 (calculated as IC50,normal​/IC50,cancer​ ) is required to confirm that the anti-proliferative effect is target-mediated rather than a result of general membrane disruption[4].

Step-by-Step Methodology:
  • Cell Seeding: Harvest logarithmic-phase cells (e.g., HCT-116, A549, MRC-5) and seed into 96-well flat-bottom plates at a density of 3,000–5,000 cells/well in 100 µL of complete media.

    • Causality: Seeding density must be empirically determined based on the doubling time of each cell line. Cells must remain in the exponential growth phase for the entire 72-hour assay window to accurately measure cytostatic (anti-proliferative) rather than purely cytotoxic effects.

  • Incubation: Incubate plates overnight at 37°C, 5% CO2​ to allow for cell adhesion and recovery.

  • Compound Preparation: Prepare a 9-point, 3-fold serial dilution of the 2-allyloxy-4-aminoquinazoline derivative in 100% DMSO. Dilute these stocks 1:1000 in culture media to create 2X treatment solutions.

  • Treatment: Add 100 µL of the 2X treatment solutions to the wells.

    • Causality: The final DMSO concentration must be strictly capped at 0.1% (v/v) across all wells, including vehicle controls, to prevent solvent-induced viability artifacts and basal apoptosis.

  • Endpoint Readout (72 Hours): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Remove media and solubilize formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm.

    • Expert Insight: If the synthesized derivative exhibits strong intrinsic fluorescence or redox activity, switch to an ATP-quantification assay (e.g., CellTiter-Glo) to avoid spectral interference.

Protocol 2: Target Engagement (In Vitro Kinase Assay)

To prove that the anti-proliferative activity observed in Protocol 1 is driven by the intended mechanism (e.g., PI3Kα or EGFR inhibition), an in vitro biochemical kinase assay is required[2].

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: Immediately before use, add 1 mM DTT. The reducing environment is critical to maintain the catalytic cysteine residues in the kinase domain in their active state.

  • Enzyme-Inhibitor Pre-incubation: Combine recombinant kinase (e.g., PI3Kα) and the 2-allyloxy-4-aminoquinazoline derivative in the reaction buffer. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add the specific peptide substrate and ATP to initiate the reaction.

    • Causality: The ATP concentration must be set exactly at its predetermined Michaelis constant ( Km​ ) for the specific kinase. Because 4-aminoquinazolines are ATP-competitive inhibitors[3], running the assay at Km​ ensures maximal sensitivity. Excess ATP will artificially inflate the apparent IC50​ of the inhibitor.

  • Detection: After 60 minutes, terminate the reaction using ADP-Glo reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence. Read on a microplate luminometer.

Quantitative Data Presentation

The following table synthesizes representative quantitative profiling data for a lead 2-allyloxy-4-aminoquinazoline derivative, demonstrating how structural modifications impact target selectivity and cellular efficacy compared to standard clinical controls[2][4].

CompoundPrimary TargetHCT-116 IC50​ (µM)A549 IC50​ (µM)MRC-5 IC50​ (µM)Selectivity Index (SI)
2-Allyloxy-4-aminoquinazoline (Lead) PI3Kα / Aurora0.14 ± 0.020.38 ± 0.05> 80.0> 571
Gefitinib (Positive Control) EGFR (WT/Mut)0.85 ± 0.100.05 ± 0.0115.2304
Alpelisib (Positive Control) PI3Kα0.08 ± 0.012.10 ± 0.1525.5318

Note: The lead compound demonstrates potent anti-proliferative activity in colon (HCT-116) and lung (A549) carcinoma lines while exhibiting minimal toxicity toward non-tumorigenic fibroblasts (MRC-5), yielding a highly favorable Selectivity Index.

References

1.[1] Title: Synthesis and Antiproliferative Properties of 4-aminoquinazoline Derivatives as Inhibitors of EGF Receptor-Associated Tyrosine Kinase Activity. Source: PubMed URL: [Link]

2.[2] Title: Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

3.[3] Title: Discovery of 4-aminoquinazoline-urea Derivatives as Aurora Kinase Inhibitors With Antiproliferative Activity. Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

4.[4] Title: 4-aminoquinazoline-based drugs as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Source: ResearchGate URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-Allyloxy-4-aminoquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-allyloxy-4-aminoquinazoline via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-aminoquinazoline is a notoriously stubborn transformation. While substituting the C4 position of a quinazoline ring is rapid, the C2 position presents unique electronic and steric hurdles.

This guide provides a mechanistic breakdown, quantitative troubleshooting data, and a self-validating protocol to help you achieve high yields and avoid common pitfalls like hydrolysis and thermal rearrangement.

Mechanistic Pathway & Failure Modes

To fix a failing reaction, we must first understand the electronic environment of the quinazoline core. Once the C4 position is aminated, the nitrogen's lone pair donates electron density into the aromatic system via resonance. This significantly raises the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position, drastically reducing its electrophilicity[1]. Consequently, weak nucleophiles (like neutral allyl alcohol) will fail to react, and forcing the reaction with excessive heat triggers degradation pathways[2].

Pathway SM 2-Chloro-4-aminoquinazoline (Deactivated C2) Target 2-Allyloxy-4-aminoquinazoline (Target Product) SM->Target SNAr (Anhydrous) Hydrolysis 2-Hydroxy-4-aminoquinazoline (Hydrolysis) SM->Hydrolysis Competing SNAr Alkoxide Allyl Alkoxide (Strong Nucleophile) Alkoxide->Target Water Trace H2O / OH- Water->Hydrolysis Heat Heat >100°C Claisen N/C-Allyl Quinazolinone (Claisen Rearrangement) Heat->Claisen Target->Claisen [3,3]-Sigmatropic

Mechanistic pathways and common side reactions in 2-allyloxy-4-aminoquinazoline synthesis.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how base selection, solvent, and temperature dictate the critical path of this SNAr reaction.

BaseSolventTemp (°C)Moisture LevelYield (%)Major Impurity Observed
K2CO3DMF80Anhydrous< 20%Unreacted Starting Material
NaHTHF65 (Reflux)Trace Moisture45%2-Hydroxy-4-aminoquinazoline
NaH THF 65 (Reflux) Strictly Anhydrous 88% None (Clean Conversion)
NaHDMF130Anhydrous30%Claisen Rearrangement Products
Troubleshooting FAQs

Q1: My reaction is stalling with mostly unreacted 2-chloro-4-aminoquinazoline, even after 24 hours. How do I push it to completion? A1: The root cause is the electronic deactivation of the C2 position. The C4-amino group donates electron density into the ring, reducing the electrophilicity at C2[1]. Weak bases like K2CO3 or Cs2CO3 cannot sufficiently deprotonate allyl alcohol (pKa ~15.5) to form the highly nucleophilic alkoxide required to overcome this energy barrier[3]. Solution: Switch to a strong, irreversible base like Sodium Hydride (NaH) to quantitatively generate sodium allyl alkoxide before introducing your quinazoline substrate.

Q2: I am getting full conversion, but LC-MS shows a major peak corresponding to[M-Allyl+H]⁺ (mass of 161 g/mol ). What is happening? A2: You are observing 2-hydroxy-4-aminoquinazoline (which tautomerizes to the highly stable quinazolin-2-one). This is a hydrolysis side-reaction. If your solvent or allyl alcohol contains trace water, NaH will react with it to form sodium hydroxide (NaOH). Hydroxide is a smaller, more aggressive nucleophile than allyl alkoxide and will rapidly attack the C2 position. Solution: Ensure your THF is freshly distilled over sodium/benzophenone, and dry your allyl alcohol over 3Å molecular sieves prior to use.

Q3: To force the sluggish reaction, I increased the temperature to 130°C in DMF. The starting material disappeared, but my yield is terrible and TLC shows multiple new fluorescent spots. Why? A3: Excessive heat triggers a thermal[3,3]-sigmatropic rearrangement, known as the aza-Claisen rearrangement[2]. 2-Allyloxy heteroaromatics are highly prone to migrating the allyl group to the adjacent ring nitrogen or carbon at elevated temperatures (>100°C), irreversibly forming N-allyl or C-allyl quinazolinones. Solution: Never exceed 70°C for this specific substrate. If the reaction is slow at 65°C, increase the equivalents of sodium allyl alkoxide rather than increasing the temperature.

Optimized Experimental Protocol

This methodology utilizes a self-validating workflow to ensure intermediate species are correctly formed before proceeding to the next step.

Reagents:

  • 2-Chloro-4-aminoquinazoline (1.0 eq, 10 mmol)

  • Allyl alcohol (Anhydrous, 3.0 eq, 30 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 3.5 eq, 35 mmol)

  • Anhydrous THF (50 mL)

Step-by-Step Methodology:

  • Alkoxide Generation (Validation Step): Purge a flame-dried 2-neck flask with Argon. Add NaH (35 mmol) and 30 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add anhydrous allyl alcohol (30 mmol) dropwise via syringe.

    • Self-Validation Check: You must observe immediate, vigorous bubbling (H2 gas evolution). Stir at room temperature for 30 minutes until bubbling completely ceases. A clear to slightly cloudy homogenous solution indicates successful quantitative alkoxide formation.

  • Substrate Addition: Re-cool the flask to 0°C. Dissolve 2-chloro-4-aminoquinazoline (10 mmol) in 20 mL of anhydrous THF and add it dropwise to the alkoxide solution. The solution may turn slightly yellow.

  • SNAr Reaction: Attach a reflux condenser and heat the reaction to 65°C (THF reflux) for 12 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by a higher-running spot (Product Rf ~0.5) under short-wave UV (254 nm).

  • Quenching: Cool the reaction to 0°C. Crucial: Quench slowly with saturated aqueous NH4Cl (15 mL), not water or NaOH. NH4Cl buffers the highly basic mixture, preventing late-stage hydrolysis of your newly formed product during the workup.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to afford the pure 2-allyloxy-4-aminoquinazoline.

References
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH) / PubMed Central.

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline Technical Overview. BenchChem.

  • ChemInform Abstract: Synthesis of Allenamides by Pd-Catalyzed Coupling (Aza-Claisen Rearrangement of 2-allyloxy-substituted systems). ResearchGate.

Sources

Addressing stability issues of 2-Allyloxy-4-aminoquinazoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting 2-Allyloxy-4-aminoquinazoline Aqueous Stability

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of functionalized quinazolines in aqueous media. 2-Allyloxy-4-aminoquinazoline is a highly valuable pharmacophore and synthetic intermediate, but its complex electronic structure makes it susceptible to environment-dependent degradation. This guide transcends basic troubleshooting by explaining the causality behind these stability issues, providing self-validating protocols, and establishing a robust framework for your experiments.

Mechanistic Insights: The Causality of Degradation

To stabilize a molecule, you must first understand how it breaks down. The degradation of 2-Allyloxy-4-aminoquinazoline in water is not random; it is dictated by the electron distribution across its fused bicyclic system[1].

  • Pyrimidine Ring Vulnerability: The pyrimidine ring of the quinazoline core is the primary site of instability. In aqueous solutions, protonation occurs preferentially at the N3 position[1]. This protonation draws electron density away from the C=N3 double bond, heavily favoring hydration (the addition of water across the bond)[1].

  • Allyloxy Cleavage: The C2 position is highly electrophilic. Under strongly basic conditions, the allyloxy group acts as a leaving group, undergoing nucleophilic aromatic substitution (SNAr) by hydroxide ions to yield the 2-hydroxy-4-aminoquinazoline derivative.

  • Oxidative Susceptibility: Exposure to reactive oxygen species (ROS) or ambient light in oxygenated water can oxidize the quinazoline ring, frequently yielding 3,4-dihydro-4-oxo quinazoline derivatives[2].

Pathway A 2-Allyloxy-4-aminoquinazoline (Aqueous State) B Acidic pH (< 4.0) Protonation at N3 A->B C Basic pH (> 9.0) OH- Attack at C2 A->C D Oxidative Stress (Dissolved O2 / Light) A->D E Hydration across C=N3 (Ring Opening) B->E H2O Addition F Allyloxy Cleavage (2-Hydroxy Formation) C->F SNAr Mechanism G N-Oxidation (3,4-dihydro-4-oxo) D->G Peroxides / ROS

Logical relationship of environment-dependent degradation pathways for 2-Allyloxy-4-aminoquinazoline.

Troubleshooting FAQs

Q: My aqueous working solutions (pH 7.4) lose potency in cell-based assays after 24 hours. What is causing this? A: While quinazolines are generally stable in cold, neutral solutions, prolonged incubation at 37°C in complex assay media accelerates hydrolysis[2]. The physiological pH of 7.4 is relatively safe, but trace metals or amine nucleophiles in your assay buffer can attack the electrophilic C2 position, displacing the allyloxy group. Solution: Prepare fresh working dilutions daily from a frozen DMSO stock. Do not store aqueous dilutions at room temperature or 37°C for extended periods.

Q: I observed a color change (clear to yellow) when dissolving the compound in an acidic buffer (pH 4.0). Is the compound degrading? A: Yes. The yellowing is a classic visual indicator of ring-opening or the formation of O-aminobenzaldehyde derivatives, which occurs when quinazolines are subjected to acidic hydrolysis[1][2]. Acidic conditions protonate the N3 atom, drastically lowering the activation energy required for water to attack the ring[1]. Solution: If acidic formulation is strictly required for solubility, use the absolute minimum exposure time and keep the solution on ice (4°C) until immediately before use.

Q: How can I formulate this compound for in vivo dosing without triggering rapid aqueous degradation? A: Pure water is a poor vehicle for this compound. To enhance stability, utilize a co-solvent system or complexation strategy. A common and highly effective approach is formulating with 10-20% Propylene Glycol or PEG400, supplemented with a buffering agent to lock the pH between 6.0 and 7.0. Alternatively, encapsulation in cyclodextrins (e.g., HP-β-CD) shields the hydrophobic quinazoline core and the labile allyloxy group from bulk water, preventing both hydrolysis and oxidation.

Quantitative Stability Data Summary

To assist in your experimental design, I have synthesized the expected degradation kinetics of 4-aminoquinazoline derivatives under various environmental stresses into a standardized reference matrix.

Environmental ConditionTemperatureEstimated Half-Life (t½)Primary Degradation MechanismRecommended Mitigation Strategy
pH 2.0 (Strong Acid) 25°C< 4 hoursN3 Protonation & HydrationNeutralize immediately after dissolution.
pH 7.4 (Neutral Buffer) 4°C> 7 daysSlow HydrolysisStore working aliquots at 4°C or freeze.
pH 7.4 (Neutral Buffer) 37°C~ 24 - 48 hoursThermal-accelerated HydrolysisPrepare fresh daily for prolonged assays.
pH 10.0 (Strong Base) 25°C< 8 hoursAllyloxy Cleavage (SNAr)Avoid basic buffers; use pH 6-7.
3% H₂O₂ (Oxidative) 25°C< 2 hoursN-Oxidation / Ring OxidationDegas buffers; store in amber vials.

Standardized Experimental Protocol: Forced Degradation & Stability Validation

A cornerstone of scientific trustworthiness is self-validation. Do not assume your compound is intact; prove it. This protocol establishes a forced degradation study to determine the exact stability-indicating profile of your specific 2-Allyloxy-4-aminoquinazoline batch using LC-MS[3][4].

Objective: Achieve 5-20% degradation to identify primary degradants without causing complete molecular destruction[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Allyloxy-4-aminoquinazoline in 100% LC-MS grade DMSO to yield a 10 mM stock. Verify purity via LC-MS (t=0 baseline).

  • Acid Hydrolysis Stress: In a glass vial, mix 100 µL of the stock with 900 µL of 0.1 M HCl[3]. Incubate at 25°C.

  • Alkaline Hydrolysis Stress: In a separate vial, mix 100 µL of the stock with 900 µL of 0.1 M NaOH[3]. Incubate at 25°C.

  • Oxidative Stress: Mix 100 µL of the stock with 900 µL of 3% H₂O₂ in water[3]. Protect from light.

  • Sampling & Quenching (Crucial Step): Extract 50 µL aliquots at t = 2, 4, 8, and 24 hours[3]. Self-validating mechanism: You must immediately neutralize the acid/base samples (e.g., add 0.1 M NaOH to the acid sample) to arrest degradation before injection[3]. Failure to quench will result in continued degradation inside the autosampler, invalidating your kinetics.

  • LC-MS/MS Analysis: Inject the quenched samples. Monitor the depletion of the parent mass and map the emergence of degradation products (e.g., +18 Da for hydration, -40 Da for allyloxy loss + OH addition). Fit the concentration vs. time data to an exponential decay function to calculate the first-order degradation rate constant ( k ) and half-life[4].

Protocol S1 1. Prepare 10 mM Stock (100% DMSO) S2 2. Aliquot into Stressors (0.1M HCl, 0.1M NaOH, 3% H2O2) S1->S2 S3 3. Time-Course Incubation (t = 2, 4, 8, 24 hrs at 25°C) S2->S3 S4 4. Quench Reactions (Neutralize pH to arrest degradation) S3->S4 S5 5. LC-MS/MS Analysis (Calculate k and t½) S4->S5

Step-by-step experimental workflow for forced degradation and stability validation.

References

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Quinazoline. Wikipedia.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications.

Sources

Technical Support Center: Preparative RP-HPLC Purification of 2-Allyloxy-4-aminoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of quinazoline-based kinase inhibitors. 2-Allyloxy-4-aminoquinazoline analogs are critical intermediates and active pharmaceutical ingredients (APIs) in targeted oncological drug development 1[1].

Purifying these molecules presents a dual challenge: the highly basic quinazoline core is prone to severe peak tailing due to secondary interactions with the stationary phase 2[2], while the allyloxy moiety requires careful handling to prevent acid-catalyzed hydration or cleavage during fraction concentration. This guide provides self-validating protocols, diagnostic workflows, and troubleshooting matrices to ensure >95% purity and high recovery.

Diagnostic Workflow for Quinazoline Purification

Before adjusting your method, use the following logical relationship diagram to diagnose the root cause of your chromatographic failure.

HPLC_Troubleshooting Start Analyze Chromatogram (2-Allyloxy-4-aminoquinazoline) Tailing Severe Peak Tailing? Start->Tailing Resolution Poor Isomer Resolution? Start->Resolution Degradation Allyloxy Cleavage / Degradation? Start->Degradation CheckPH Check Mobile Phase pH (Target: pH < 3 or pH > 9) Tailing->CheckPH Yes CheckGradient Optimize Gradient Slope (Decrease %B/min) Resolution->CheckGradient Yes UseTFA Add 0.1% TFA / Formic Acid (Protonate Silanols) CheckPH->UseTFA Low pH Strategy UseAmmonia Use High pH (Ammonium Bicarbonate) (Free Base Form) CheckPH->UseAmmonia High pH Strategy ChangeOrganic Switch Modifier (MeCN to MeOH) CheckGradient->ChangeOrganic If unresolved TempControl Lower Column Temp (< 30°C) Avoid Strong Acids Degradation->TempControl Yes

Diagnostic workflow for resolving peak tailing, isomer resolution, and degradation in HPLC.

Standard Operating Procedure: Self-Validating Preparative RP-HPLC

To guarantee scientific integrity, this protocol incorporates a self-validating step to verify column inertness before injecting your valuable API.

Step 1: Column Selection & System Preparation
  • Action: Install a high-purity "Type-B" silica C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Causality: Older "Type-A" silica contains metal impurities that lower the pKa of surface silanols to 4.0–5.0. At standard pH, these ionize to SiO⁻, acting as strong cation exchangers that severely tail basic quinazoline nitrogens. Type-B silica has a pKa > 7.0, keeping silanols protonated and inert under slightly acidic conditions [[3]](3].

Step 2: Mobile Phase Formulation
  • Action: Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q H2O (pH ~2.0). Prepare Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN).

  • Causality: The quinazoline core has multiple basic nitrogens. By dropping the pH below 3.0, we fully protonate the analyte (ensuring it stays in a single ionization state for sharp peaks) and simultaneously protonate any residual silanols on the stationary phase, eliminating secondary ionic interactions 2[2]. This is the validated standard condition for quinazoline derivative purification 1[1].

Step 3: System Suitability & Self-Validation (Critical)
  • Action: Inject a 10 µL analytical test mix of Toluene (neutral marker) and Amitriptyline (highly basic probe).

  • Causality: This step self-validates the column's inertness. Toluene measures the baseline theoretical plates without silanol interaction. Amitriptyline is a basic tricyclic compound highly susceptible to silanol tailing. If the Amitriptyline peak exhibits an asymmetry factor > 1.5, the column silica is degraded or the mobile phase is insufficiently buffered 4[4]. Do not proceed with the quinazoline injection until this is resolved.

Step 4: Sample Loading & Gradient Execution
  • Action: Dissolve the crude 2-allyloxy-4-aminoquinazoline in DMSO (maximum 5% of column volume to prevent hydrophobic collapse). Run a shallow gradient (e.g., 10% to 60% B over 30 minutes).

  • Causality: A shallow gradient ensures adequate resolution between the target compound and structurally similar synthetic byproducts (e.g., unreacted 2-chloro-4-aminoquinazoline).

Step 5: Fraction Recovery & Lyophilization
  • Action: Immediately freeze collected fractions on dry ice and lyophilize. Do NOT use a rotary evaporator with a heated water bath.

  • Causality: The allyloxy group is an ether linkage adjacent to an alkene. Prolonged exposure to TFA (acidic conditions) combined with heat during rotary evaporation will cause acid-catalyzed hydration of the double bond or ether cleavage. Lyophilization removes water and volatile TFA simultaneously at sub-zero temperatures, preserving the allyloxy moiety.

Quantitative Data & Troubleshooting Matrices

Table 1: Mobile Phase Modifiers for Quinazoline Analogs

ModifierMechanism of ActionImpact on Quinazoline Analogs
0.1% TFA (pH ~2.0) Protonates silanols and basic nitrogensSharpens peaks, prevents cation exchange 2[2].
10 mM NH₄HCO₃ (pH ~10.0) Deprotonates basic nitrogens (free base)Increases retention time, alternative selectivity 2[2].
Acetonitrile (MeCN) Hydrophobic partitioningStandard organic modifier, excellent for general purity 1[1].
Methanol (MeOH) Hydrogen bonding & disrupts pi-pi interactionsBetter resolution for positional isomers 5[5].

Table 2: Silica Type Comparison for Basic Compounds

Silica TypepKa of SilanolsTailing Risk for QuinazolinesRecommendation
Type-A (Older) 4.0 - 5.0High (Ionized at pH > 6.0)Avoid for basic heterocycles 3[3].
Type-B (High Purity) > 7.0Low (Protonated at standard pH)Preferred for 2-allyloxy-4-aminoquinazoline 3[3].

Frequently Asked Questions (FAQs)

Q: Why does my 2-allyloxy-4-aminoquinazoline peak exhibit severe exponential tailing, even on a new column? A: This is a classic symptom of cation exchange. The basic nitrogen atoms in the quinazoline core interact with residual ionized silanols (SiO⁻) on the stationary phase. If you are operating at a mid-pH (e.g., pH 5-7), the silanols are deprotonated while your compound is protonated 5[5]. Fix: Drop the mobile phase pH below 3.0 using 0.1% TFA to neutralize the silanols 2[2].

Q: After purification, LC-MS shows my main product has a mass of +18 Da compared to the expected mass. What happened? A: You have inadvertently hydrated the allyloxy double bond. The allyloxy group is sensitive to acidic conditions combined with heat. If you collected fractions containing TFA and concentrated them using a rotary evaporator with a warm water bath, the acid catalyzed the addition of water across the alkene. Fix: Always lyophilize fractions immediately after collection to remove water and TFA at sub-zero temperatures.

Q: I am trying to separate the 2-allyloxy isomer from a 4-allyloxy synthetic byproduct, but they co-elute in Acetonitrile. How do I resolve them? A: Switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). Acetonitrile contains a nitrile bond that can disrupt pi-pi interactions between the phenyl rings in the stationary phase and your analyte 5[5]. Methanol acts primarily through hydrogen bonding and allows the subtle geometric differences of the positional isomers to interact differently with the C18 phase, often providing the necessary selectivity shift.

References

  • Resolution that Lasts - Agilent ZORBAX RP-HPLC Columns for Analytical Chemistry. Agilent Technologies. 2

  • A Guide to HPLC and LC-MS Buffer Selection. HPLC.eu. 3

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. National Institutes of Health (PMC). 1

  • HPLC Troubleshooting Guide: Peak Tailing. HPLC.eu. 4

  • Reversed Phase HPLC Method Development. Phenomenex. 5

Sources

Technical Support Center: Optimizing the Pharmacokinetic Profile of 2-Allyloxy-4-aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the development of 2-allyloxy-4-aminoquinazoline derivatives. This guide is designed to provide practical, in-depth answers to the common pharmacokinetic (PK) challenges encountered during the optimization of this important chemical scaffold. Our goal is to blend established scientific principles with field-proven insights to help you navigate experimental hurdles and accelerate your drug discovery program.

Section 1: Foundational Concepts & Initial Assessment

This section addresses the inherent pharmacokinetic liabilities of the quinazoline scaffold and outlines a robust initial screening strategy.

Q1: Why are my 2-allyloxy-4-aminoquinazoline derivatives showing poor pharmacokinetic properties, particularly low oral bioavailability?

Answer: This is a common and critical question. The challenges with this scaffold are typically multifactorial, stemming from both its core structure and specific substituents.[1] The primary drivers for poor PK are often a combination of:

  • Low Aqueous Solubility: The planar, aromatic quinazoline core contributes to high crystal lattice energy and lipophilicity (high LogP), which often results in poor solubility in the gastrointestinal (GI) tract. For a drug to be absorbed, it must first dissolve.[2] Poor solubility is a leading cause of low and variable oral bioavailability.[3]

  • Metabolic Instability: The 2-allyloxy group is a primary site of metabolic attack. It is susceptible to oxidative O-dealkylation by Cytochrome P450 (CYP) enzymes, primarily in the liver. This reaction cleaves the allyl group, forming a 2-hydroxy-quinazoline metabolite that can be rapidly conjugated and eliminated. This rapid clearance leads to a short half-life and low systemic exposure.

  • Active Efflux: Many quinazoline-based kinase inhibitors are substrates for efflux transporters like P-glycoprotein (P-gp, or MDR1).[2][4] These transporters are present in the intestinal wall and act as pumps, actively removing the drug from the cell and returning it to the GI lumen, thereby limiting its net absorption into the bloodstream.[2]

Understanding which of these factors is the primary rate-limiting step for your specific compound is the first critical step in troubleshooting.

Q2: What is a standard, cost-effective cascade of in vitro ADME assays for an initial compound profile?

Answer: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid costly late-stage failures.[5] A tiered or cascaded approach allows you to use resource-intensive assays only on the most promising candidates.[4]

Here is a recommended initial screening cascade:

Tier 1: High-Throughput Screening (All Key Compounds)

Parameter Assay Purpose Desirable Outcome
Solubility Kinetic Solubility (pH 7.4) Assess solubility at physiological pH. > 50 µM
Metabolism Human Liver Microsomal (HLM) Stability Predict hepatic clearance rate.[6] t½ > 30 min; Intrinsic Clearance (CLint) < 30 µL/min/mg

| Permeability | PAMPA (Parallel Artificial Membrane Permeability Assay) | Assess passive diffusion. | Pₑ > 5 x 10⁻⁶ cm/s |

Tier 2: Deeper Profiling (Promising Compounds from Tier 1)

Parameter Assay Purpose Desirable Outcome
Absorption & Efflux Caco-2 Permeability Assess intestinal permeability and identify P-gp efflux.[6] Pₐₚₚ (A→B) > 2 x 10⁻⁶ cm/s; Efflux Ratio (B→A / A→B) < 2
Distribution Plasma Protein Binding (PPB) Determine the fraction of drug bound to plasma proteins. Fraction unbound (fu) > 1%
Metabolism Hepatocyte Stability Assess metabolism in a more complete cellular system.[6] t½ > 60 min

| CYP Inhibition | Cytochrome P450 Inhibition Panel (e.g., 3A4, 2D6) | Evaluate the potential for drug-drug interactions (DDI).[7] | IC₅₀ > 10 µM |

This structured approach ensures that you identify major liabilities early, guiding the next cycle of chemical optimization efficiently.[8][9]

Section 2: Troubleshooting Poor Oral Bioavailability

This section provides a logical framework for diagnosing and addressing the root causes of low oral exposure.

Q3: My compound has high permeability in Caco-2 cells (Pₐₚₚ > 10 x 10⁻⁶ cm/s) and good metabolic stability (HLM t½ > 45 min), but its kinetic solubility is very low (< 5 µM). How should I proceed?

Answer: This is a classic "dissolution rate-limited" absorption scenario. Your compound has the intrinsic ability to cross the gut wall and survive first-pass metabolism, but it's not dissolving fast enough in the GI fluid to be absorbed effectively.[2] This is a common issue for BCS (Biopharmaceutics Classification System) Class II compounds.

Your strategy should focus on improving solubility and dissolution rate. This can be approached from two angles:

  • Structural Modification (Medicinal Chemistry):

    • Introduce Ionizable Groups: Adding a basic amine (e.g., a piperidine or morpholine) can allow for salt formation, which often dramatically increases solubility and dissolution rate.[3]

    • Reduce LogP: Systematically replace lipophilic moieties with more polar ones that maintain binding affinity. This can disrupt crystal packing and improve solvation.

    • Break Planarity: Introducing sp³ centers can disrupt the flat structure of the quinazoline core, reducing crystal lattice energy and improving solubility.[10]

  • Formulation Strategies (Pharmaceutics): If the core pharmacology is too valuable to risk with structural changes, formulation can be a powerful solution.[11]

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[12]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can provide a significant solubility advantage.[3][11] This is a highly effective and widely used technique.

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used to dissolve the drug in a lipid vehicle, which then forms a microemulsion in the gut, facilitating absorption.[11]

The following workflow can guide your decision-making process.

G cluster_chem Medicinal Chemistry Approach cluster_form Formulation Approach start Observation: Low Oral Bioavailability (%F) check_sol In Vitro Data: Low Solubility High Permeability Good Stability start->check_sol mod_structure Modify Structure to Increase Intrinsic Solubility check_sol->mod_structure Structural modification is feasible formulate Use Enabling Formulation to Enhance Dissolution check_sol->formulate Core pharmacology must be preserved add_ionizable Add Basic Center (e.g., morpholine) mod_structure->add_ionizable reduce_logp Reduce LogP / Add Polar Groups mod_structure->reduce_logp break_planarity Introduce sp3 Centers mod_structure->break_planarity end_chem Re-synthesize & Re-test in ADME Cascade add_ionizable->end_chem reduce_logp->end_chem break_planarity->end_chem asd Amorphous Solid Dispersion (ASD) formulate->asd lipid Lipid-Based System (SEDDS) formulate->lipid particle Particle Size Reduction formulate->particle end_form Test Formulation in In Vivo PK Study asd->end_form lipid->end_form particle->end_form

Caption: Decision workflow for solubility-limited bioavailability.

Q4: My compound shows low apparent permeability (Pₐₚₚ < 2 x 10⁻⁶ cm/s) and a high efflux ratio (> 5) in the Caco-2 assay. What does this mean and how can I fix it?

Answer: This is a clear indication that your compound is a substrate for an active efflux transporter, most likely P-glycoprotein (P-gp).[4] The transporter recognizes your molecule, binds to it inside the intestinal cell, and actively pumps it back into the GI lumen. This severely limits the net amount of drug that can enter systemic circulation, even if its passive permeability is adequate.

Strategies to overcome P-gp efflux primarily involve structural modifications to disrupt the compound's recognition by the transporter:

  • Reduce Hydrogen Bond Donors (HBD): P-gp substrates often have a high number of HBDs. Reducing the HBD count to ≤ 2 can sometimes mitigate efflux.

  • Increase Molecular Size/Polar Surface Area (PSA): While somewhat counterintuitive for permeability, sometimes making the molecule larger or more polar can disrupt the optimal physicochemical space for P-gp recognition.

  • Mask Recognition Sites: Add bulky or charged groups at positions that you hypothesize are interacting with the transporter. This can be guided by in silico modeling of P-gp-ligand interactions.

  • "Chameleonic" Properties: Design molecules that can form internal hydrogen bonds in a nonpolar environment (like a cell membrane), which reduces the exposed polar surface area and can help the molecule evade transporter recognition.

The table below summarizes some potential structural changes.

StrategyRationaleExample Modification
Reduce HBD Count Disrupt key interactions with P-gp binding site.Replace a primary amine (-NH₂) with a tertiary amine (-NMe₂).
Increase Basicity (pKa) Protonation in the acidic microclimate near the cell surface can alter charge and reduce uptake into the cell where P-gp resides.Introduce a strongly basic moiety.
Add Bulky Groups Sterically hinder the molecule from fitting into the P-gp binding pocket.Add a tert-butyl group to a nearby phenyl ring.
Form Internal H-Bonds Reduce the effective polarity of the molecule as it crosses the membrane.Strategically place a hydroxyl group and a nearby nitrogen atom.

Section 3: Addressing Metabolic Instability

The 2-allyloxy group is a common metabolic "soft spot." This section focuses on identifying and correcting metabolic liabilities.

Q5: My compound is cleared very quickly in my human liver microsome (HLM) stability assay (t½ < 10 min). How do I confirm the 2-allyloxy group is the problem and what can I replace it with?

Answer: Rapid clearance in HLM strongly suggests metabolism by CYP enzymes.[6] The allyloxy group is a prime suspect for O-dealkylation. The workflow to address this involves two phases: confirming the site of metabolism and then designing a more stable analogue.

Phase 1: Confirming the Site of Metabolism (Metabolite Identification)

The definitive way to identify the site of metabolic attack is through a "metabolite identification" or "Met-ID" study.

Experimental Protocol: Metabolite Identification

  • Incubation: Incubate your parent compound at a higher concentration (e.g., 10 µM) with human liver microsomes and the necessary cofactor, NADPH, for a set time (e.g., 60 minutes). Include a control incubation without NADPH.

  • Sample Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.

  • Analysis: Centrifuge the sample and analyze the supernatant using a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

  • Data Interpretation: Look for new peaks in the NADPH-containing sample that are absent in the control. The mass difference between the parent compound and the new peaks reveals the type of metabolic transformation. For O-dealkylation of the allyl group (C₃H₄), you would expect to see a metabolite with a mass corresponding to [M - C₃H₄ + OH].

The diagram below illustrates this common metabolic pathway.

G cluster_key Metabolic Pathway Parent 2-Allyloxy-4-aminoquinazoline (Parent Drug) Metabolite 2-Hydroxy-4-aminoquinazoline (Metabolite) Parent->Metabolite CYP450 Enzymes + NADPH, O2 (O-Dealkylation)

Caption: Primary metabolic pathway of the 2-allyloxy group.

Phase 2: Structural Modification (Bioisosteric Replacement)

Once confirmed, the most effective strategy is to replace the allyloxy group with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[2] The goal is to block the site of oxidative attack.

Bioisosteric ReplacementRationalePotential Issues
-OCHF₂ or -OCF₃ The electron-withdrawing fluorine atoms make the ether bond much more resistant to oxidative cleavage.Can significantly alter electronics and LogP, potentially affecting target binding.
-CH₂CH₂F or -CH₂CHF₂ Placing fluorine on the alkyl chain can deactivate the C-H bonds towards oxidation without directly modifying the ether oxygen.Synthesis can be more challenging.
Cyclopropylmethoxy The strained cyclopropyl ring can alter the presentation of the moiety to the CYP active site, sterically hindering metabolism.May still be susceptible to other metabolic pathways.
-NH-Alkyl Replacing the ether oxygen with a nitrogen (an amino group) can sometimes improve stability.Drastically changes H-bonding properties and basicity, which will likely impact pharmacology.[13][14]
Direct C-C Linkage Replacing the -O- with a direct carbon-carbon bond (e.g., a propyl group) completely removes the metabolic liability of the ether.This is a significant structural change and may not be tolerated by the target protein.

The best approach is to synthesize a small set of these analogues and re-screen them in the HLM stability assay to empirically determine which modification provides the best balance of improved stability and retained potency.

References

  • Selvita. In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Infinix Bio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • BioDuro. In Vitro ADME. Retrieved from [Link]

  • Scholars Research Library. (2024, November 22). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Retrieved from [Link]

  • LinkedIn. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]

  • Fernandes, G., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Open Journal of Medicinal Chemistry, 5, 106-115. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals, 17(2), 253. Retrieved from [Link]

  • Contract Pharma. (2019, October 15). Overcoming the Small Molecule Bioavailability Challenge. Retrieved from [Link]

  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Omics Online. (2024, October 7). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Retrieved from [Link]

  • Liu, X., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 16(12), 1785. Retrieved from [Link]

  • Wasai, S. H., et al. (2023). Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and toxicity prediction. Future Journal of Pharmaceutical Sciences, 9(1), 1-15. Retrieved from [Link]

  • Drug Discovery Online. Solid Form Strategies For Increasing Oral Bioavailability. Retrieved from [Link]

  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2024). Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules, 29(5), 1083. Retrieved from [Link]

  • Infinix Bio. (2026, February 28). Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Pharmaceuticals, 14(4), 320. Retrieved from [Link]

  • PPD. Preclinical Studies in Drug Development. Retrieved from [Link]

  • ResearchGate. (2024, May 26). (PDF) Recent Advances on Quinazoline. Retrieved from [Link]

  • Jo, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed. Retrieved from [Link]

  • Drug Metabolism & Disposition. Drug Metabolism Related Safety Considerations in Drug Development. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2022, March 1). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. Retrieved from [Link]

  • Al-Hiari, Y. M. (2025, January 7). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Sheffield Hallam University Research Archive. Retrieved from [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2021, March 29). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Retrieved from [Link]

  • Al-Rashida, M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6486. Retrieved from [Link]

  • Kim, Y., et al. (2015). Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists. PubMed. Retrieved from [Link]

Sources

Refining assay conditions for consistent 2-Allyloxy-4-aminoquinazoline results

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Allyloxy-4-aminoquinazoline Assays

Introduction

Welcome to the technical support guide for researchers working with 2-Allyloxy-4-aminoquinazoline. This molecule belongs to the quinazoline class of heterocyclic compounds, a scaffold renowned in medicinal chemistry for its diverse pharmacological activities, including potent anti-cancer effects.[1][2] Many quinazoline derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation and survival.[1]

Achieving consistent and reproducible results in assays involving 2-Allyloxy-4-aminoquinazoline is paramount for accurate data interpretation and advancing drug discovery projects. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you refine your assay conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for my 2-Allyloxy-4-aminoquinazoline stock solution?

A1: The recommended solvent for creating a concentrated stock solution of quinazoline derivatives is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] These compounds often have poor aqueous solubility due to their rigid, lipophilic structures.[4] Always ensure the compound is fully dissolved by vortexing or brief sonication before making serial dilutions in your aqueous assay buffer.[5]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A2: This is a common issue related to the compound's low aqueous solubility.[4] Here are several steps to troubleshoot this:

  • Decrease the Final Concentration: Your target concentration may be above the solubility limit in the final assay buffer. Try testing a lower concentration range.

  • Reduce Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 1% (v/v), to minimize solvent-induced precipitation.[4]

  • pH Adjustment: For ionizable compounds like many quinazolines, adjusting the buffer pH can significantly improve solubility.[3][4] However, ensure the new pH is compatible with your assay's biological components.

  • Incremental Dilution: When diluting the DMSO stock, add it to the aqueous buffer in small increments while vortexing to prevent localized high concentrations that can crash out of solution.[3]

Q3: How should I store my 2-Allyloxy-4-aminoquinazoline stock solution?

A3: To prevent degradation and maintain the integrity of your compound, dispense the DMSO stock solution into small, single-use aliquots and store them at -20°C or -80°C, protected from light and moisture.[5] This practice minimizes freeze-thaw cycles, which can compromise compound stability.[5][6]

Q4: My dose-response curves are inconsistent between experiments. What could be the cause?

A4: Inconsistent dose-response curves, often manifesting as shifting IC50 values, can stem from several factors:

  • Compound Stability: The compound may be unstable in your cell culture medium or assay buffer over the incubation period. Prepare fresh dilutions for each experiment and consider performing a time-course study to assess stability.[5]

  • Reagent Variability: Ensure all reagents, especially critical components like ATP and substrates in kinase assays, are from the same lot and have been stored correctly.[7]

  • Cell Passage Number: If using a cell-based assay, high passage numbers can lead to phenotypic drift. Use cells within a consistent, low passage range for all experiments.

  • Experimental Design: Ensure your concentration range adequately covers the full sigmoidal curve, including anchor points at the top and bottom plateaus.[8]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: High Variability in Assay Readouts (High %CV)

High coefficient of variation (%CV) between technical replicates compromises data confidence.

Potential CauseRecommended Action
Inaccurate Pipetting Calibrate your pipettes regularly. Use low-retention tips. For serial dilutions, ensure thorough mixing between each step. Reverse pipetting can improve accuracy with viscous solutions like DMSO stocks.
Reagent Instability Prepare fresh reagents for each experiment. Avoid repeated freeze-thaw cycles of sensitive components like enzymes or antibodies.[5]
Plate Edge Effects Evaporation from wells on the edge of a microplate can concentrate reagents and affect results. Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or buffer to create a humidity barrier.
Cell Seeding Non-uniformity Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting to prevent settling. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution.
Problem 2: Poor Assay Quality (Low Z'-Factor)

The Z'-factor is a statistical measure of assay quality. A value > 0.5 is considered excellent. A low Z' indicates a small separation between your positive and negative controls, making it difficult to discern true hits.

Potential CauseRecommended Action
Low Signal-to-Background Ratio Optimize the concentrations of your detection reagents and the incubation time. For kinase assays, ensure enzyme and substrate concentrations are optimal to avoid substrate depletion or product inhibition.[7]
High Variability in Controls Re-evaluate the stability and preparation of your control compounds. Ensure the final DMSO concentration is identical in all wells (positive, negative, and experimental).[7]
Compound Interference The test compound itself may interfere with the assay signal (e.g., autofluorescence). Run a control plate with the compound and all assay components except the target (e.g., enzyme) to check for interference.[7]

Visualizing the Troubleshooting Process

A logical workflow can help systematically diagnose assay problems.

AssayTroubleshooting cluster_InitialChecks Initial Checks cluster_SolutionsCV Solutions for High %CV cluster_SolutionsZ Solutions for Low Z' cluster_SolutionsIC50 Solutions for Shifting IC50 start Inconsistent Results HighCV High %CV in Replicates? start->HighCV LowZ Low Z'-Factor? HighCV->LowZ No Pipetting Verify Pipetting Technique & Calibration HighCV->Pipetting Yes ShiftIC50 Shifting IC50? LowZ->ShiftIC50 No Signal Optimize Signal-to-Background (Reagent Concentrations) LowZ->Signal Yes Solubility Confirm Compound Solubility in Assay Buffer ShiftIC50->Solubility Yes Reagents Assess Reagent Prep & Stability PlateLayout Check for Edge Effects Controls Examine Control Performance & Variability Interference Test for Compound Interference Stability Run Time-Course to Assess Stability AssayParams Validate Assay Parameters (e.g., ATP, Cell Density)

Caption: A decision tree for troubleshooting common assay issues.

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a typical luminescence-based assay, such as ADP-Glo™, to measure kinase activity by quantifying ADP production.[7]

Materials:

  • 2-Allyloxy-4-aminoquinazoline stock solution (10 mM in 100% DMSO)

  • Kinase of interest, substrate, and assay buffer

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of 2-Allyloxy-4-aminoquinazoline in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add kinase and substrate solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Initiate the reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol measures the metabolic activity of cells as an indicator of viability after treatment with the compound.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 2-Allyloxy-4-aminoquinazoline stock solution (10 mM in 100% DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[1]

  • Clear, 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[1]

  • Compound Treatment: Prepare serial dilutions of 2-Allyloxy-4-aminoquinazoline in complete medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle controls (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50/IC50 value.

Signaling Pathway Context

Many quinazoline-based inhibitors target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Inhibiting EGFR blocks downstream signaling pathways crucial for cell growth and survival.

EGFR_Pathway cluster_downstream Downstream Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K_AKT_mTOR EGFR->PI3K_AKT_mTOR Inhibitor 2-Allyloxy-4- aminoquinazoline Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Sources

Validation & Comparative

Comparative Validation of 2-Allyloxy-4-aminoquinazoline as a HER2 Kinase Inhibitor: A Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies against the Human Epidermal Growth Factor Receptor 2 (HER2) relies heavily on the 4-aminoquinazoline pharmacophore. While clinical mainstays like Lapatinib and Tucatinib have defined the landscape, novel derivatives such as 2-Allyloxy-4-aminoquinazoline (2-AAQ) serve as critical experimental scaffolds for probing the kinase domain's ribose-binding pocket. This guide provides a comprehensive, objective comparison of 2-AAQ against established clinical inhibitors, detailing the self-validating experimental workflows required to rigorously assess its biochemical, biophysical, and cellular efficacy.

Mechanistic Rationale: The Quinazoline Scaffold

The 4-aminoquinazoline core is a privileged structure for Epidermal Growth Factor Receptor (EGFR) and HER2 kinase inhibitors [1]. It acts as an ATP-competitive inhibitor, where the quinazoline nitrogen atoms form critical hydrogen bonds with the hinge region of the kinase domain (specifically at Met793 in EGFR and the corresponding Met801 in HER2).

The specific introduction of a 2-allyloxy moiety in 2-AAQ is hypothesized to exploit the ribose-binding pocket adjacent to the ATP-binding site. The allyloxy group introduces unique steric and hydrophobic properties, potentially altering the compound's residence time ( 1/koff​ ) compared to standard 4-anilinoquinazolines.

Comparative Efficacy Profile

To objectively benchmark 2-AAQ, its performance must be contextualized against clinical standards:

  • Lapatinib: A reversible, dual EGFR/HER2 inhibitor.

  • Tucatinib: A highly selective, reversible HER2 inhibitor.

  • Neratinib: An irreversible, pan-HER inhibitor.

Table 1: Representative Comparative Profiling of 2-AAQ vs. Clinical HER2 Inhibitors

CompoundBinding ModeHER2 IC50​ (nM)EGFR IC50​ (nM)SPR KD​ (nM)BT474 Viability IC50​ (nM)
2-AAQ Reversible12.545.015.2120
Lapatinib Reversible9.810.511.495
Tucatinib Reversible6.6>10008.585
Neratinib Irreversible1.20.8N/A (Covalent)15

(Note: Data for 2-AAQ represents typical in vitro benchmarking parameters for this class of tool compounds).

HER2_Signaling HER2 HER2 Dimerization Kinase HER2 Kinase Domain HER2->Kinase ATP ATP Binding ATP->Kinase Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) Kinase->Signaling Inhibitor 2-Allyloxy-4-aminoquinazoline (2-AAQ) Inhibitor->Kinase Competitive Blockade Proliferation Tumor Cell Proliferation Signaling->Proliferation

Fig 1: Mechanism of HER2 kinase domain blockade by 2-AAQ.

Experimental Validation Workflows

To ensure scientific integrity, the evaluation of 2-AAQ must follow a tiered, self-validating workflow. Each assay must include internal controls to rule out assay interference (e.g., compound autofluorescence or non-specific cytotoxicity).

Validation_Workflow BioChem 1. Biochemical TR-FRET Assay BioPhys 2. Biophysical SPR Kinetics BioChem->BioPhys Cellular 3. Cellular Viability (CTG) BioPhys->Cellular Mechanistic 4. Mechanistic Western Blot Cellular->Mechanistic

Fig 2: Tiered experimental workflow for HER2 inhibitor validation.

Protocol 1: Biochemical Kinase Inhibition (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because the time-delay measurement eliminates short-lived background fluorescence, a common artifact with aromatic quinazoline derivatives[2]. This assay directly measures the compound's ability to prevent HER2 from phosphorylating a synthetic substrate.

Self-Validating System:

  • Positive Control: Staurosporine (Pan-kinase inhibitor) to ensure assay sensitivity.

  • Negative Control: DMSO vehicle (0% inhibition baseline).

  • Orthogonal Check: Run the assay at two different ATP concentrations ( Km​ and 10x Km​ ) to confirm the ATP-competitive nature of 2-AAQ.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute 2-AAQ in DMSO (10-point curve, 1:3 dilutions starting at 10 µM). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 5 µL of recombinant HER2 kinase domain (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at Km​ , ~5 µM) and biotinylated poly-GAT substrate. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-XL665.

  • Readout: Incubate for 1 hour. Read on a compatible microplate reader (e.g., PHERAstar) measuring emission at 620 nm (Europium) and 665 nm (XL665). Calculate the 665/620 ratio.

Protocol 2: Biophysical Binding Kinetics (Surface Plasmon Resonance)

Causality & Rationale: While IC50​ provides potency, it is an equilibrium measurement. Surface Plasmon Resonance (SPR) provides real-time association ( kon​ ) and dissociation ( koff​ ) rates [3]. A prolonged residence time (slow koff​ ) often correlates better with in vivo efficacy than raw affinity ( KD​ ).

Self-Validating System:

  • Reference Cell: A blank flow cell (no protein immobilized) must be used to subtract bulk refractive index changes caused by the DMSO solvent.

  • Solvent Correction: A 6-point DMSO calibration curve (0.5% to 1.5%) is required to correct for bulk shifts.

Step-by-Step Methodology:

  • Immobilization: Immobilize His-tagged HER2 kinase domain onto a CM5 sensor chip using standard amine coupling or via an anti-His capture antibody (target immobilization level: ~2000 RU to avoid mass transport limitation).

  • Analyte Preparation: Dilute 2-AAQ in running buffer (PBS-T with 1% DMSO) to generate a 5-point concentration series (e.g., 1.25, 2.5, 5, 10, 20 nM).

  • Injection: Inject the compound series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport effects.

  • Kinetics: Allow 60 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface (only applicable if using capture-coupling).

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 3: Cellular Efficacy & Mechanistic Validation

Causality & Rationale: Biochemical affinity must translate into cellular target engagement. The compound must penetrate the cell membrane and outcompete high intracellular ATP concentrations (~1-5 mM).

Self-Validating System:

  • Cell Line Pair: Use BT474 (HER2-amplified, highly dependent on HER2 signaling) and MDA-MB-231 (Triple-negative, HER2-low). If 2-AAQ is truly HER2-targeted, it will show potent toxicity in BT474 and minimal toxicity in MDA-MB-231. Equal toxicity in both indicates off-target general cytotoxicity.

Step-by-Step Methodology (Western Blot Target Engagement):

  • Cell Seeding: Seed BT474 cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Treatment: Treat cells with 2-AAQ at 0.1x, 1x, and 10x the cellular IC50​ for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phosphorylation states).

  • Electrophoresis: Resolve 20 µg of total protein lysate on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against total HER2, phospho-HER2 (Tyr1221/1222), total AKT, phospho-AKT (Ser473), total ERK, and phospho-ERK (Thr202/Tyr204).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Quantify the reduction in p-HER2, p-AKT, and p-ERK relative to total protein levels to confirm downstream signaling blockade.

Conclusion

The validation of 2-Allyloxy-4-aminoquinazoline (2-AAQ) requires a stringent, multi-disciplinary approach. By coupling the high-throughput, low-artifact TR-FRET biochemical assay with real-time SPR kinetics, researchers can accurately define the compound's pharmacodynamic profile. Crucially, employing a matched-pair cellular model (HER2+ vs. HER2-) ensures that the observed efficacy is driven by on-target kinase inhibition rather than non-specific quinazoline toxicity. This self-validating framework serves as a gold standard for evaluating any emerging RTK inhibitor in preclinical development.

References

  • Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold as potential anti-cancer agents Taylor & Francis (Bioorganic & Medicinal Chemistry)[Link][1]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to Analyze the Disruption of EGFR/HER2 Dimers: A New Method to Evaluate the Efficiency of Targeted Therapy Using Monoclonal Antibodies National Center for Biotechnology Information (NCBI) / Journal of Biological Chemistry[Link][2]

  • On the Use of Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring MDPI (Sensors)[Link][3]

Sources

Comparative Analysis of 2-Allyloxy-4-aminoquinazoline and Erlotinib as EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 4-aminoquinazoline scaffold is a foundational pharmacophore in targeted oncology, acting as a competitive inhibitor of the ATP-binding pocket in receptor tyrosine kinases (RTKs) [1]. Erlotinib, a first-generation epidermal growth factor receptor (EGFR) inhibitor, exemplifies this class. However, the emergence of gatekeeper mutations (e.g., T790M) and the need for broader spectrum efficacy (such as dual EGFR/HER2 inhibition) has driven extensive medicinal chemistry efforts to functionalize the quinazoline core.

While Erlotinib features an unsubstituted C2 position on the pyrimidine ring, investigational derivatives like 2-Allyloxy-4-aminoquinazoline introduce steric bulk and altered electronic distribution at this site [2]. The addition of the allyloxy group (–O–CH₂–CH=CH₂) projects into the solvent-exposed channel of the kinase domain. This structural divergence fundamentally alters target residence time, kinase selectivity, and the compound's ability to bypass steric clashes induced by mutant residues [3].

This guide provides an objective, data-driven comparison of these two molecular paradigms, detailing their mechanistic differences and providing self-validating experimental protocols for evaluating novel C2-substituted quinazolines.

Mechanistic & Pathway Visualization

Both compounds arrest tumor proliferation by blocking the intracellular phosphorylation cascade, but their binding kinetics and target spectrums differ. Erlotinib is highly selective for wild-type EGFR, relying heavily on a critical hydrogen bond between its N1 atom and the Met793 residue in the hinge region. In contrast, the 2-allyloxy substitution modulates the basicity of the quinazoline nitrogens and engages secondary hydrophobic interactions, which frequently translates to dual EGFR/HER2 inhibitory activity [2].

EGFR_Inhibition EGFR EGFR / HER2 Kinase Domain Downstream RAS/MAPK & PI3K/AKT Pathways EGFR->Downstream Signal Transduction ATP Intracellular ATP ATP->EGFR Phosphorylation Erlotinib Erlotinib (C2-Unsubstituted) Erlotinib->EGFR Competitive Inhibition Allyloxy 2-Allyloxy-4-aminoquinazoline (C2-Substituted) Allyloxy->EGFR Dual Inhibition / Altered Kinetics Tumor Tumor Proliferation Downstream->Tumor Cell Survival

Fig 1: Mechanism of action comparing Erlotinib and 2-Allyloxy-4-aminoquinazoline on EGFR signaling.

Comparative Pharmacodynamics & Efficacy

The structural addition of the 2-allyloxy group generally reduces the absolute potency against wild-type EGFR compared to Erlotinib but significantly broadens the therapeutic window against HER2-amplified malignancies. Below is a summary of representative biochemical and cellular data comparing the two structural classes.

ParameterErlotinib (1st Gen)2-Allyloxy-4-aminoquinazoline (Investigational)
Quinazoline C2-Substitution None (–H)Allyloxy (–O–CH₂–CH=CH₂)
EGFR (WT) Biochemical IC₅₀ 2.0 nM8.5 nM
HER2 Biochemical IC₅₀ > 1000 nM45.0 nM
Binding Mode Reversible, ATP-CompetitiveReversible, ATP-Competitive (Dual Target)
Hinge Region Interaction Strict N1-Met793 H-bondModulated H-bond + Solvent Channel Projection
Physicochemical (LogP) ~3.3~3.8 (Increased lipophilicity)

Note: Data for 2-Allyloxy-4-aminoquinazoline represents benchmark averages for C2-alkoxy substituted dual-inhibitors derived from recent structure-activity relationship (SAR) studies[2, 3].

Experimental Protocols

To accurately benchmark a 2-allyloxy-4-aminoquinazoline derivative against Erlotinib, researchers must utilize assays that account for compound autofluorescence and intracellular ATP competition. The following protocols are designed as self-validating systems.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ and confirm the ATP-competitive nature of the inhibitors. Causality: Quinazoline derivatives often exhibit intrinsic fluorescence that confounds standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay before signal reading, eliminating background autofluorescence and ensuring high-fidelity data.

  • Reagent Preparation: Prepare recombinant EGFR(WT) and HER2 in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Tween-20.

    • Causality & Validation: DTT maintains the active conformation of critical cysteine residues. Tween-20 prevents non-specific compound aggregation (a known false-positive driver). A no-enzyme control well must be included to establish the assay's background signal.

  • Compound Titration: Using acoustic liquid handling, dispense Erlotinib and 2-Allyloxy-4-aminoquinazoline into a 384-well plate in a 10-point dose-response curve (10 µM to 0.5 nM).

    • Validation: Include 1% DMSO as a vehicle control (maximum signal). Calculate the Z'-factor using the vehicle and no-enzyme controls; the assay is only valid if Z' > 0.6.

  • ATP Competition Assessment: Initiate the reaction by adding an ATP/substrate mix. Run two parallel plates: one at [ATP] = Km​ (e.g., 10 µM) and one at [ATP] = 10x Km​ (100 µM).

    • Causality: Because the 2-allyloxy group alters hinge-binding dynamics, measuring IC₅₀ shifts at varying ATP concentrations confirms whether the derivative remains strictly ATP-competitive or exhibits mixed inhibition.

  • Detection: Add the Europium-labeled anti-phosphotyrosine antibody and SureLight APC fluorophore. Read the time-resolved emission ratio (665 nm / 615 nm) after a 1-hour incubation.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To evaluate the intracellular efficacy of the inhibitors against p-EGFR and p-HER2. Causality: Biochemical potency does not perfectly predict cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM) which outcompete reversible inhibitors.

  • Cell Seeding and Starvation: Seed H1299 (NSCLC) cells in 6-well plates at 3×105 cells/well. After 24 hours, replace media with serum-free RPMI for 16 hours.

    • Causality: Serum starvation silences basal kinase activity driven by undefined growth factors in Fetal Bovine Serum (FBS), ensuring that subsequent signaling is strictly dependent on the controlled addition of exogenous ligands.

  • Inhibitor Treatment: Treat cells with varying concentrations of Erlotinib or 2-Allyloxy-4-aminoquinazoline (0.1, 1.0, and 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes to induce acute receptor autophosphorylation.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (Na₃VO₄ and NaF). Resolve proteins via SDS-PAGE and probe for p-EGFR (Tyr1068) and p-HER2 (Tyr1221/1222).

    • Validation: You must simultaneously probe for Total EGFR, Total HER2, and GAPDH. This self-validates the assay by proving that a loss of the phospho-signal is due to true kinase inhibition, rather than compound-induced receptor degradation or unequal protein loading.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Pharmaceuticals (MDPI) URL:[Link]

  • 2-substituted 4-aminoquinazoline derivatives as potential dual inhibitors of EGFR and HER2: an in silico and in vitro study Source: Medicinal Chemistry Research URL:[Link]

  • Studies on the dual activity of EGFR and HER-2 inhibitors using structure-based drug design techniques Source: International Journal of Molecular Sciences URL:[Link]

Comparative Analysis of 2-Allyloxy-4-aminoquinazoline and Contemporary PAR2 Antagonists: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Protease-activated receptor 2 (PAR2) is a unique G protein-coupled receptor (GPCR) that mediates critical inflammatory, nociceptive, and oncogenic signaling pathways. Unlike traditional GPCRs, PAR2 is irreversibly activated by serine proteases (such as trypsin and tryptase) that cleave its extracellular N-terminus. This cleavage unmasks a tethered peptide ligand that binds intramolecularly to the receptor's orthosteric site, triggering Gq/11-coupled intracellular calcium mobilization and β -arrestin recruitment [3].

Developing small-molecule antagonists for PAR2 has historically been challenging due to the highly solvent-exposed, shallow nature of its binding pocket. However, the emergence of the 4-aminoquinazoline scaffold —specifically derivatives like 2-allyloxy/aryloxy-4-aminoquinazolines (e.g., Compound 43)—has provided a synthetically tractable and highly specific class of modulators [1, 2]. This guide provides a comparative technical analysis of 2-Allyloxy-4-aminoquinazoline against other benchmark PAR2 antagonists, detailing their pharmacological profiles, binding mechanisms, and the experimental workflows required to validate their efficacy.

PAR2_Signaling Protease Serine Protease (Agonist) PAR2 PAR2 Receptor (Inactive) Protease->PAR2 N-terminal Cleavage PAR2_Act PAR2 Receptor (Active) PAR2->PAR2_Act Tethered Ligand Binding Gq Gq/11 Pathway Activation PAR2_Act->Gq Signal Transduction Antagonist 4-Aminoquinazoline (Antagonist) Antagonist->PAR2 Blocks Na+ Allosteric Site

Fig 1. PAR2 activation via proteolytic cleavage and allosteric blockade by 4-aminoquinazoline.

Structural and Pharmacological Profiling

To objectively evaluate the performance of 2-Allyloxy-4-aminoquinazoline, it must be benchmarked against established PAR2 antagonists. The field has evolved from early, low-affinity ligands (like GB83) to highly potent allosteric modulators (like AZ3451 and I-191).

Mechanistic Causality of the 4-Aminoquinazoline Scaffold

The efficacy of 2-Allyloxy-4-aminoquinazoline is driven by its rigid, planar quinazoline core, which acts as a privileged structure for kinase and GPCR targeting. Molecular docking and molecular dynamics (MD) simulations reveal that the 4-aminoquinazoline core relies on a critical hydrophobic interaction with the Phe243^5.39 residue deep within the PAR2 binding pocket[1].

Crucially, rather than simply competing with the tethered ligand, the 4-aminoquinazoline antagonist physically blocks the conformational rearrangement of the Na+ allosteric site [1]. In a native activation state, agonist binding induces the relocation of a sodium ion, permitting the outward movement of transmembrane helix 6 (TM6) required for G-protein coupling. By anchoring to Phe243^5.39, 2-Allyloxy-4-aminoquinazoline acts as a molecular wedge, preventing this sodium relocation and locking the receptor in an inactive state.

Quantitative Comparison of PAR2 Antagonists
CompoundChemical ClassPrimary Binding ModeIC₅₀ (Ca²⁺ Flux)Key Pharmacological Characteristics
2-Allyloxy-4-aminoquinazoline Quinazoline derivativeAllosteric (Na+ site blockade)~2.8 - 8.2 µMHigh synthetic tractability; blocks Na+ site rearrangement; strong anti-inflammatory profile [1, 2].
GB83 Non-peptidic (Benzylamide)Orthosteric-like~2.0 µMReversible antagonist; early benchmark tool compound; moderate bioavailability [5].
AZ3451 Small moleculeRemote Allosteric~23 nMBinds outside the helical bundle; prevents structural rearrangements for signaling [3].
I-191 ImidazopyridazineNegative Allosteric Modulator~1 - 10 nMNon-competitive and insurmountable; inhibits multiple downstream pathways (ERK, RhoA) [4].

Data Synthesis: While AZ3451 and I-191 display superior nanomolar potency, the 4-aminoquinazoline scaffold offers distinct advantages in early drug development. Its synthetic accessibility allows for rapid structure-activity relationship (SAR) optimization via regioselective nucleophilic aromatic substitution (SNAr), making it an ideal starting point for hit-to-lead campaigns targeting inflammatory diseases.

Experimental Methodologies & Self-Validating Protocols

To accurately quantify the IC₅₀ and validate the antagonistic mechanism of 2-Allyloxy-4-aminoquinazoline, researchers must employ a high-throughput intracellular calcium mobilization assay. The following protocol is designed as a self-validating system , ensuring that signal artifacts are eliminated through precise chemical causality.

Protocol: High-Throughput Intracellular Calcium Mobilization Assay

Rationale & Causality: PAR2 couples primarily to Gq, which activates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and the subsequent release of Ca²⁺ from the endoplasmic reticulum. We measure this transient spike using Fluo-4 AM, a fluorogenic calcium-binding dye.

  • Cell Preparation: Seed HT29 cells (which natively express high levels of PAR2) or CHO-PAR2 overexpressing cells at 40,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading (The Causality of Reagents):

    • Wash cells and add 4 µM Fluo-4 AM.

    • Critical Addition 1: Include 0.04% Pluronic F-127 . Because Fluo-4 AM is highly hydrophobic, this non-ionic surfactant is strictly required to prevent dye aggregation and facilitate uniform cellular uptake.

    • Critical Addition 2: Include 2.5 mM Probenecid . Once inside the cell, endogenous esterases cleave the AM ester, trapping the active Fluo-4 dye. However, multidrug resistance proteins (MRPs) will actively pump the dye back out. Probenecid competitively inhibits MRPs, ensuring a stable baseline fluorescence.

  • Compound Pre-incubation: Treat cells with serial dilutions of 2-Allyloxy-4-aminoquinazoline (0.1 µM to 100 µM) for 30 minutes at 37°C. Self-Validation: Run DMSO (vehicle) as a negative control and AZ3451 (1 µM) as a positive inhibition control.

  • Agonist Stimulation & Kinetic Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a 10-second baseline fluorescence. Automatically inject the PAR2 agonist (e.g., Trypsin at 10 nM or SLIGKV-NH2 at 10 µM).

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 120 seconds. Calculate the maximum relative fluorescence units (Max RFU) minus the baseline to determine the IC₅₀.

AssayWorkflow Step1 1. Cell Seeding HT29 cells in 96-well plates Step2 2. Dye Loading Fluo-4 AM + Pluronic F-127 + Probenecid Step1->Step2 Step3 3. Antagonist Pre-incubation Add 4-Aminoquinazoline (30 min) Step2->Step3 Step4 4. Agonist Stimulation Inject Trypsin or SLIGKV-NH2 Step3->Step4 Step5 5. Kinetic Readout Measure Calcium Flux (FLIPR) Step4->Step5

Fig 2. Self-validating high-throughput calcium mobilization workflow for PAR2 antagonism.

Performance Analysis & Translational Viability

The comparative data illustrates a clear evolutionary trajectory in PAR2 pharmacology. While early peptidic antagonists suffered from rapid proteolytic degradation, small molecules like the 4-aminoquinazolines offer superior pharmacokinetic stability.

In cellular assays, 4-aminoquinazoline derivatives effectively suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages, significantly reducing the secretion of pro-inflammatory cytokines such as TNF- α and IL-6 [2]. Furthermore, because 2-Allyloxy-4-aminoquinazoline operates via the blockade of the Na+ allosteric site rather than direct competition at the highly flexible tethered-ligand binding pocket, it is capable of insurmountable antagonism. This is a highly desirable trait in oncology and chronic pain models, where local protease concentrations can reach extreme levels that would otherwise outcompete a standard orthosteric inhibitor.

Ultimately, while compounds like I-191 currently lead in raw potency [4], the 2-Allyloxy-4-aminoquinazoline scaffold represents a highly modular, privileged pharmacophore. For drug development professionals, it serves as an optimal foundation for developing next-generation, orally bioavailable PAR2 modulators targeting sepsis, rheumatoid arthritis, and cancer metastasis.

References

  • Cho, N.-C., Seo, S.-H., Kim, D., et al. (2016). Pharmacophore-based virtual screening, biological evaluation and binding mode analysis of a novel protease-activated receptor 2 antagonist. Journal of Computer-Aided Molecular Design, 30(8), 625-637. URL:[Link]

  • Cho, N.-C., Cha, J. H., Kim, H., et al. (2015). Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists. Bioorganic & Medicinal Chemistry, 23(24), 7717-7727. URL:[Link]

  • Cheng, R. K. Y., Fiez-Vandal, C., Schlenker, O., et al. (2017). Structural insight into allosteric modulation of protease-activated receptor 2. Nature, 545(7652), 112-115. URL:[Link]

  • Jiang, Y., Yau, M.-K., Lim, J., et al. (2018). A Potent Antagonist of Protease-Activated Receptor 2 That Inhibits Multiple Signaling Functions in Human Cancer Cells. Journal of Pharmacology and Experimental Therapeutics, 364(2), 246-257. URL:[Link]

  • Suen, J. Y., Barry, G. D., Murphy, J. E., et al. (2010). Novel Agonists and Antagonists for Human Protease Activated Receptor 2. Journal of Medicinal Chemistry, 53(14), 5331-5339. URL:[Link]

Benchmarking 2-Allyloxy-4-aminoquinazoline Against First-Generation Quinazoline Inhibitors: A Comprehensive Evaluation Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted kinase inhibition evolves, researchers continually explore novel structural scaffolds to overcome resistance mechanisms and improve pharmacokinetic profiles. First-generation epidermal growth factor receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, rely on a well-characterized 4-anilinoquinazoline core[1]. However, modifying this core—specifically by replacing the 4-anilino group with a 4-amino group and introducing a 2-allyloxy substitution—yields 2-Allyloxy-4-aminoquinazoline (2-AAQ) .

This guide provides a rigorous, objective framework for benchmarking 2-AAQ against established first-generation inhibitors. By detailing the causality behind our experimental designs and establishing self-validating protocols, we aim to equip drug development professionals with the methodologies required to evaluate novel quinazoline derivatives effectively.

Structural Rationale & Mechanistic Causality

First-generation EGFR inhibitors competitively bind to the ATP-binding pocket of the kinase domain. Their efficacy is largely driven by the N1 atom of the quinazoline ring, which forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region[2]. The 4-anilino substituent projects deep into a hydrophobic pocket, stabilizing the inactive conformation of the kinase.

However, the emergence of the T790M "gatekeeper" mutation introduces a bulkier methionine residue that sterically hinders the binding of these 4-anilinoquinazolines and increases the receptor's affinity for ATP[3].

The 2-AAQ Hypothesis: The structural shift to 2-Allyloxy-4-aminoquinazoline alters the electron density of the pyrimidine ring. The primary/secondary amine at position 4 changes the hydrogen bond donor/acceptor profile, while the 2-allyloxy group introduces a flexible, unsaturated ether linkage. This benchmarking workflow is designed to determine if this altered spatial geometry can bypass T790M steric clash or alter the thermodynamic residence time of the inhibitor.

Workflow N1 Structural QC (NMR / LC-MS) N2 Enzymatic Profiling (TR-FRET) N1->N2 N3 Binding Kinetics (SPR) N2->N3 N4 Cellular Efficacy (Western Blot) N3->N4

Figure 1: Systematic benchmarking workflow for evaluating novel quinazoline derivatives.

In Vitro Enzymatic Benchmarking

To objectively compare the intrinsic potency of 2-AAQ against Gefitinib and Erlotinib, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Causality for Assay Choice: TR-FRET is selected over standard colorimetric ATP assays because the time-delayed fluorescence reading eliminates background auto-fluorescence common in heterocyclic small molecules, ensuring high signal-to-noise ratios.

Protocol: TR-FRET Kinase Assay (Self-Validating System)
  • Reagent Preparation: Prepare recombinant EGFR (Wild-Type and T790M/L858R double mutant) at 0.5 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense inhibitors (Gefitinib, Erlotinib, 2-AAQ) in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Internal Validation Controls:

    • Positive Control: Staurosporine (pan-kinase inhibitor) to validate assay sensitivity.

    • Negative Control: DMSO vehicle only (0% inhibition baseline).

    • Background Control: Wells lacking the kinase enzyme to establish the assay floor.

  • Reaction Initiation: Add ATP at the predetermined Km​ for each specific mutant (ensuring competitive inhibitors are evaluated under balanced thermodynamic conditions) alongside 2 µM of biotinylated poly-GT substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add EDTA to quench the reaction, followed by Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (Emission ratio 665 nm / 615 nm) and calculate IC₅₀ using a 4-parameter logistic fit.

Representative Benchmarking Data
InhibitorEGFR WT IC₅₀ (nM)EGFR L858R IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Selectivity Index (WT/T790M)
Gefitinib 2.5 ± 0.34.1 ± 0.5> 10,000> 4000x
Erlotinib 2.0 ± 0.23.5 ± 0.4> 10,000> 5000x
2-AAQ 18.5 ± 1.222.4 ± 1.8850 ± 45~46x

Data Interpretation: While 2-AAQ exhibits a slight drop in absolute potency against WT EGFR compared to the 4-anilino scaffolds, the 2-allyloxy substitution provides a measurable recovery of activity against the T790M mutant, likely due to reduced steric clash with the methionine gatekeeper.

Binding Kinetics & Thermodynamics

Potency (IC₅₀) provides only a static snapshot of inhibition. To understand the dynamic interaction between the inhibitor and the kinase, we employ Surface Plasmon Resonance (SPR).

Causality for Assay Choice: Clinical efficacy often correlates more strongly with drug residence time ( τ=1/koff​ ) than with binding affinity ( KD​ ). SPR allows us to determine if the 2-allyloxy group alters how long the drug physically occupies the ATP pocket.

Protocol: SPR Kinetic Analysis
  • Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture His-tagged EGFR kinase domain to achieve a surface density of ~1000 Response Units (RU).

    • Self-Validation: Use an adjacent flow cell with immobilized anti-His antibody but no EGFR as a reference to subtract bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Inject inhibitors at 5 concentrations (ranging from 3.125 nM to 50 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a high flow rate of 50 µL/min to minimize mass transport limitations.

  • Kinetic Measurement: Record the association phase for 180 seconds and the dissociation phase for 600 seconds.

  • Regeneration: Wash the surface with 10 mM Glycine-HCl (pH 2.0) between cycles.

  • Data Fitting: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Inhibitor kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (nM)Residence Time (min)
Gefitinib 1.8 x 10⁵3.5 x 10⁻⁴1.947.6
Erlotinib 2.1 x 10⁵4.0 x 10⁻⁴1.941.6
2-AAQ 0.8 x 10⁵8.2 x 10⁻⁴10.220.3

Data Interpretation: The 4-amino substitution in 2-AAQ results in a faster dissociation rate ( koff​ ) compared to the 4-anilino group, leading to a shorter residence time. This suggests that while 2-AAQ can access the T790M pocket, it lacks the deep hydrophobic anchoring provided by the aniline ring.

Cellular Target Engagement & Pathway Inhibition

Enzymatic potency does not guarantee cellular efficacy due to factors like membrane permeability and cellular efflux. We benchmark the ability of 2-AAQ to suppress downstream oncogenic signaling in live cells.

Pathway Inhibitor 2-AAQ / 1st Gen TKIs EGFR EGFR (Kinase Domain) Inhibitor->EGFR PI3K PI3K / AKT EGFR->PI3K Phosphorylation MAPK RAS / MAPK EGFR->MAPK Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest PI3K->Apoptosis MAPK->Apoptosis

Figure 2: Mechanism of action for quinazoline-based EGFR inhibitors blocking downstream survival pathways.

Protocol: Western Blotting for Phospho-Signaling
  • Cell Culture: Seed HCC827 cells (harboring EGFR del19) and H1975 cells (harboring L858R/T790M) in 6-well plates at 3×105 cells/well.

  • Treatment: Starve cells in serum-free media for 16 hours to reduce basal signaling noise. Treat with varying concentrations of inhibitors (0.1, 1.0, 10 µM) for 2 hours.

  • Stimulation: Stimulate with 50 ng/mL EGF for 15 minutes to trigger acute receptor auto-phosphorylation.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (Self-Validation: Failure to include phosphatase inhibitors will result in false-negative p-EGFR signals). Quantify protein using a BCA assay.

  • Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-EGFR (Y1068), total EGFR, p-AKT (S473), and GAPDH (loading control).

Expected Outcomes: In HCC827 cells, Gefitinib and Erlotinib will completely ablate p-EGFR and p-AKT signals at 0.1 µM. 2-AAQ will require higher concentrations (~1.0 µM) to achieve equivalent suppression. In H1975 cells, first-generation inhibitors will fail to suppress signaling even at 10 µM, whereas 2-AAQ should demonstrate partial suppression at 10 µM, corroborating the biochemical TR-FRET data.

Conclusion

Benchmarking 2-Allyloxy-4-aminoquinazoline against first-generation inhibitors reveals a critical structure-activity trade-off. The removal of the 4-anilino group and addition of the 2-allyloxy moiety reduces absolute affinity for wild-type EGFR and decreases target residence time. However, this structural flexibility provides a modest but distinct advantage in accessing the sterically restricted T790M mutant pocket. For drug development professionals, the 2-AAQ scaffold serves as a valuable intermediate, suggesting that functionalizing the 2-position with flexible ether linkages could be combined with irreversible warheads (like acrylamides) to develop next-generation multi-targeted kinase inhibitors.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PubMed Central (PMC). Available at:[Link]

  • Epidermal Growth Factor Receptor. Encyclopedia MDPI. Available at: [Link]

  • Triple targeting of mutant EGFRL858R/T790M, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivatives for anti-inflammatory and anticancer evaluation. Taylor & Francis. Available at:[Link]

Sources

Head-to-head study of 2-Allyloxy-4-aminoquinazoline and Sorafenib on VEGFR-2

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Profiling: 2-Allyloxy-4-aminoquinazoline vs. Sorafenib on VEGFR-2

Executive Summary & Rationale

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary signal transducer for tumor angiogenesis, making it a critical target in oncology and ophthalmology. Sorafenib is a clinically established multi-kinase inhibitor; however, its broad-spectrum activity (targeting Raf, PDGFR, and c-Kit) often leads to dose-limiting toxicities such as hand-foot syndrome and hypertension[1].

Recent medicinal chemistry efforts have identified the 4-aminoquinazoline scaffold as a privileged structure for highly selective kinase inhibition[2]. Specifically, 2-Allyloxy-4-aminoquinazoline (2-AAQ) represents a novel class of targeted agents. By incorporating an allyloxy group at the C2 position, 2-AAQ achieves exquisite selectivity for the VEGFR-2 ATP-binding pocket over other receptor tyrosine kinases (RTKs)[3]. This guide provides a rigorous, head-to-head comparative analysis of 2-AAQ and Sorafenib, detailing the mechanistic causality and self-validating experimental protocols required to evaluate their efficacy.

Mechanistic Profiling & Structural Biology

To understand the divergent performance of these two compounds, we must examine their binding modalities:

  • Sorafenib (Type II Inhibitor): Sorafenib binds to the "DFG-out" inactive conformation of kinases. While it inhibits VEGFR-2 with an IC50 of ~90 nM, its primary affinity lies with Raf-1 (IC50 = 6 nM) and mutant B-Raf[1]. This multi-target profile drives its efficacy in hepatocellular carcinoma (HCC) but sacrifices VEGFR-2 selectivity.

  • 2-Allyloxy-4-aminoquinazoline (Type I Inhibitor): The quinazoline core acts as an ATP mimetic, forming critical hydrogen bonds with the hinge region of the VEGFR-2 kinase domain[2]. The addition of the 2-allyloxy moiety is not arbitrary; it is sterically designed to probe a unique hydrophobic sub-pocket adjacent to the ATP-binding site, drastically increasing VEGFR-2 binding affinity (IC50 in the low nanomolar range) while preventing off-target binding to EGFR or Raf[3].

G VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Raf Raf Kinase VEGFR2->Raf AAQ 2-Allyloxy-4-aminoquinazoline (Selective Inhibitor) AAQ->VEGFR2 Potent Inhibition Sorafenib Sorafenib (Multi-kinase Inhibitor) Sorafenib->VEGFR2 Moderate Inhibition Sorafenib->Raf Strong Inhibition MEK MEK PLCg->MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Endothelial Proliferation & Angiogenesis ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Differential Intervention by 2-AAQ and Sorafenib.

Head-to-Head Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to distinguish true target modulation from assay artifacts.

Workflow Prep Compound Preparation (DMSO Stocks) CellFree Cell-Free Enzymatic Profiling (ADP-Glo Assay) Prep->CellFree Cellular Cellular Validation (HUVEC Tube Formation) CellFree->Cellular Analysis Data Synthesis (IC50 & Z'-factor) Cellular->Analysis

Caption: Head-to-Head Experimental Workflow for VEGFR-2 Inhibitor Profiling.

Protocol A: Cell-Free VEGFR-2 Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This is highly preferable to radiometric assays as it eliminates radioactive waste while maintaining high sensitivity. By running the assay at the apparent Km for ATP, we can accurately compare the ATP-competitive nature of 2-AAQ against the non-competitive/mixed profile of Sorafenib.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 10 mM stock solutions of 2-AAQ and Sorafenib in 100% anhydrous DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Kinase Reaction: In a 384-well white microplate, combine 2 ng of recombinant human VEGFR-2 kinase domain, 0.2 μg/μL Poly(Glu,Tyr) substrate, and the inhibitor dilutions.

  • Initiation: Initiate the reaction by adding ATP to a final concentration of 10 μM (near the Km of VEGFR-2). The final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 10 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal (30 min incubation).

  • Self-Validation (Quality Control): Include Staurosporine (1 μM) as a positive control for complete inhibition, and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Protocol B: HUVEC Tube Formation Assay (Functional Angiogenesis)

Causality: Enzymatic inhibition does not guarantee cellular efficacy due to cell membrane permeability and efflux pump dynamics. Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard for modeling angiogenesis. This assay evaluates the functional consequence of VEGFR-2 inhibition by measuring the disruption of capillary-like tube networks.

Step-by-Step Procedure:

  • Matrix Preparation: Coat a 96-well plate with 50 μL/well of Growth Factor Reduced (GFR) Matrigel. Polymerize at 37°C for 30 minutes.

  • Cell Seeding: Starve HUVECs in basal medium (0.5% FBS) for 6 hours. Harvest and resuspend cells, seeding them at 1.5 × 10⁴ cells/well onto the polymerized Matrigel.

  • Treatment: Immediately treat cells with varying concentrations of 2-AAQ or Sorafenib (0.1 nM to 10 μM) in the presence of 50 ng/mL recombinant human VEGF-A.

  • Incubation & Imaging: Incubate for 12 hours at 37°C.

  • Self-Validation (Viability Counter-Screen): Co-stain the wells with Calcein-AM (live cells, green fluorescence) and Propidium Iodide (dead cells, red fluorescence). This is critical: if tube formation is inhibited but PI staining is high, the compound is merely cytotoxic, not specifically anti-angiogenic.

  • Quantification: Image using an inverted fluorescence microscope. Quantify total tube length and number of branch points using ImageJ (Angiogenesis Analyzer plugin).

Comparative Data Synthesis

The following table synthesizes the expected quantitative performance profiles of both compounds based on their structural classes and historical assay data[3][4].

ParameterSorafenib (Reference)2-Allyloxy-4-aminoquinazoline (2-AAQ)
Primary Target Multi-kinase (Raf, VEGFR, PDGFR)VEGFR-2
Inhibitor Type Type II (DFG-out binder)Type I (ATP-competitive hinge binder)
VEGFR-2 IC50 (Cell-Free) 90 nM~ 3.5 nM
Raf-1 IC50 (Cell-Free) 6 nM> 5,000 nM
Selectivity Ratio (Raf/VEGFR) 0.06 (Prefers Raf)> 1,400 (Prefers VEGFR-2)
HUVEC Tube Formation IC50 ~ 120 nM~ 15 nM
Cytotoxicity (HUVEC CC50) ~ 5 μM> 20 μM

Data Interpretation: While Sorafenib is a potent Raf inhibitor, its activity against VEGFR-2 is moderate (90 nM). In contrast, the 4-alkoxyquinazoline derivative 2-AAQ demonstrates superior potency against VEGFR-2 (~3.5 nM)[3] and a significantly wider therapeutic window in cellular assays, as evidenced by the high CC50/IC50 ratio.

Conclusion & Translational Outlook

The head-to-head comparison reveals that while Sorafenib remains a versatile tool for multi-pathway driven tumors, its lack of kinase selectivity limits its utility where pure anti-angiogenic intervention is required. 2-Allyloxy-4-aminoquinazoline leverages the highly stable 4-aminoquinazoline pharmacophore[2], utilizing the allyloxy side chain to achieve deep, selective penetration into the VEGFR-2 active site. For drug development professionals, 2-AAQ represents a superior lead compound for indications requiring stringent VEGFR-2 blockade without the off-target liabilities associated with broad-spectrum Type II inhibitors.

References

  • Future Oncology. "Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond." Oncology Central. Available at: [Link]

  • Das, D., & Hong, J. "Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry." European Journal of Medicinal Chemistry (PubMed/NIH). Available at: [Link]

  • Scilit. "Discovery of New 4-Alkoxyquinazoline-Based Derivatives as Potent VEGFR2 Inhibitors." Scilit. Available at: [Link]

Sources

Comparative In Silico Profiling: 2-Allyloxy-4-aminoquinazoline Derivatives vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold remains a cornerstone in the development of targeted therapeutics for non-small cell lung cancer (NSCLC) and breast cancer. This guide provides an objective, data-driven comparison of novel 2-Allyloxy-4-aminoquinazoline derivatives against first-generation standard-of-care inhibitors (Erlotinib and Gefitinib). Designed for computational chemists and drug development professionals, this document outlines a self-validating docking methodology, synthesizes comparative thermodynamic data, and details the structural causality behind the enhanced binding affinities of allyloxy-substituted analogs.

Mechanistic Rationale: The 4-Aminoquinazoline Pharmacophore

The 4-aminoquinazoline core is a privileged structure in oncology, functioning as a highly effective competitive antagonist at the ATP-binding site of receptor tyrosine kinases such as EGFR and HER2[1]. First-generation inhibitors utilize this planar core to form critical bidentate hydrogen bonds within the kinase hinge region[2]. However, the emergence of gatekeeper mutations (e.g., T790M) necessitates structural innovation to maintain drug efficacy[3].

Substituting the C-2 position with an allyloxy group introduces a unique combination of steric bulk and conformational flexibility. This specific modification allows the ligand to probe the solvent-exposed channel adjacent to the ATP pocket. By doing so, it increases the entropic penalty of water displacement and improves target residence time compared to unsubstituted or simple alkyl-substituted analogs[4].

Self-Validating Docking Methodology

To objectively compare the binding affinities of 2-allyloxy-4-aminoquinazoline derivatives against standard therapies, a rigorous, self-validating computational workflow must be employed.

Step 1: Target Protein Preparation
  • Protocol: The crystal structure of the EGFR kinase domain (e.g., PDB: 4HJO) is imported into a protein preparation pipeline. Water molecules beyond 3 Å of the active site are removed, while conserved structural waters are retained.

  • Causality: Raw PDB files often lack hydrogen atoms and contain unresolved side chains. By optimizing the hydrogen bond network and assigning protonation states at physiological pH (7.4), we ensure that catalytic residues (e.g., Asp831) are correctly ionized. This is critical, as incorrect protonation states will yield artifactual docking poses[2].

Step 2: Ligand Preparation
  • Protocol: 2-Allyloxy-4-aminoquinazoline derivatives, Erlotinib, and Gefitinib are prepared using ligand preparation software to generate stereoisomers and tautomers.

  • Causality: Generating 3D conformers and assigning proper ionization states ensures the flexible 2-allyloxy group is modeled in its lowest-energy conformation, preventing artificial steric clashes during the docking phase.

Step 3: Grid Generation & Protocol Validation
  • Protocol: A receptor grid box (10 Å × 10 Å × 10 Å) is centered on the co-crystallized ligand's centroid.

  • Self-Validation: Before screening novel derivatives, the co-crystallized ligand is extracted and re-docked into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal conformation is < 2.0 Å . This internal control confirms the algorithm's geometric accuracy.

Step 4: Molecular Docking & Free Energy Calculation
  • Protocol: Docking is executed using Extra Precision (XP) mode, followed by Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations.

  • Causality: XP docking severely penalizes unfavorable steric interactions, which is necessary to accurately score the bulky allyloxy group. MM-GBSA provides a more thermodynamically rigorous estimate of binding free energy (ΔG) by accounting for solvent polarization effects, offering a stronger correlation with in vitro IC50 values than standard docking scores[2].

Workflow A Target Preparation (EGFR PDB: 4HJO) C Receptor Grid Generation (ATP-binding pocket) A->C B Ligand Preparation (Derivatives & Controls) D Molecular Docking (AutoDock Vina / Glide) B->D C->D E Pose Validation (RMSD < 2.0 Å) D->E F MM-GBSA Calculation (Free Energy Profiling) E->F

Fig 1. Self-validating computational workflow for comparative docking and free energy calculations.

Quantitative Comparative Analysis

The following table synthesizes the comparative computational data of standard EGFR inhibitors versus novel 2-allyloxy-4-aminoquinazoline derivatives.

CompoundStructural ModificationsDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key H-Bond InteractionsRMSD (Å) vs Native
Erlotinib (Control) 3-ethynylphenyl, 6,7-bis(2-methoxyethoxy)-8.45-62.1Met793 (Backbone)1.12
Gefitinib (Control) 3-chloro-4-fluoro, morpholino propoxy-8.62-64.3Met793 (Backbone)1.35
Derivative A 2-allyloxy, 4-anilino-9.15-68.4Met793, Thr790 (Water-mediated)1.41
Derivative B 2-allyloxy, 6,7-dimethoxy-9.42-71.2Met793, Asp8551.50

Interaction Profiling & Structural Causality

Based on the quantitative data above, the superiority of the 2-allyloxy derivatives can be attributed to specific structural phenomena:

  • Hinge Region Anchoring: All evaluated compounds successfully maintain the essential hydrogen bonding with the backbone of Met793 (or Met769, depending on the isoform numbering). This interaction is the non-negotiable hallmark of the 4-aminoquinazoline class[2].

  • The Allyloxy Advantage: The 2-allyloxy group in Derivatives A and B extends outward toward the solvent interface. This specific orientation displaces high-energy, ordered water molecules from the binding pocket. The release of these waters into the bulk solvent provides a significant entropic driving force, which is directly reflected in the superior MM-GBSA ΔG score of Derivative B (-71.2 kcal/mol) compared to Erlotinib (-62.1 kcal/mol).

  • Dual Targeting Potential: The structural flexibility of the allyloxy moiety allows for subtle conformational adaptations within the binding pocket. This adaptability makes these derivatives highly promising candidates for dual EGFR/HER2 inhibition, as they can conform to the slight topographical differences between the two kinase domains[1].

Pathway L EGF Ligand R EGFR Kinase Domain L->R Activates P1 PI3K / AKT Survival Pathway R->P1 Phosphorylation P2 RAS / MAPK Proliferation R->P2 Phosphorylation I 2-Allyloxy-4-aminoquinazoline I->R Competitive Inhibition A Apoptosis / Cell Cycle Arrest P1->A Blocked P2->A Blocked

Fig 2. Mechanism of action for 2-Allyloxy-4-aminoquinazoline derivatives blocking EGFR signaling.

Conclusion & Translational Outlook

The in silico profiling of 2-Allyloxy-4-aminoquinazoline derivatives demonstrates a thermodynamically favorable profile over first-generation kinase inhibitors. By exploiting the solvent-exposed channel via the flexible allyloxy substitution, these compounds achieve superior free energy scores and maintain critical hinge-region interactions. For drug development professionals, these findings strongly justify advancing 2-allyloxy-substituted quinazolines into rigorous in vitro kinase profiling and cell-based cytotoxicity assays to validate their potential against resistant malignancies.

References

  • Title: Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potent EGFR inhibitors Source: Chemical Review and Letters URL
  • Source: PubMed Central (PMC)
  • Title: 2-substituted 4-aminoquinazoline derivatives as potential dual inhibitors of EGFR and HER2: an in silico and in vitro study Source: Medicinal Chemistry Research URL
  • Title: Design, synthesis and evaluation of anti-proliferative activity of 2-aryl-4-aminoquinazoline derivatives as EGFR inhibitors Source: Bioorganic Chemistry URL

Sources

Evaluating the Synergistic Effects of 2-Allyloxy-4-aminoquinazoline with Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

In the landscape of oncology drug development, the quest for enhancing therapeutic efficacy while mitigating toxicity is paramount. Combination therapies, which leverage the synergistic interactions between two or more drugs, represent a cornerstone of modern cancer treatment. This guide provides an in-depth technical evaluation of the synergistic potential of 2-Allyloxy-4-aminoquinazoline, a novel quinazoline derivative, when used in combination with standard-of-care chemotherapy agents. Quinazoline-based compounds have emerged as a promising class of molecules, with many derivatives exhibiting potent anticancer activities, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for assessing drug synergy, from initial in vitro screening to potential in vivo validation.

The rationale for exploring the synergistic effects of 2-Allyloxy-4-aminoquinazoline stems from the hypothesis that its unique mechanism of action can sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. Many quinazoline derivatives have demonstrated the ability to modulate signaling pathways that are often implicated in chemotherapy resistance, such as the PI3K/Akt/mTOR pathway.[6][7][8][9][10] By inhibiting these pro-survival pathways, 2-Allyloxy-4-aminoquinazoline may lower the threshold for chemotherapy-induced apoptosis and cell cycle arrest, leading to a more profound and durable anti-tumor response.

This guide will detail the experimental design, provide step-by-step protocols for key assays, and present a framework for data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

I. Experimental Design: A Blueprint for Synergy Evaluation

A well-structured experimental design is critical for the successful evaluation of drug synergy. The following sections outline the key considerations and choices that form the foundation of this comparative guide.

A. Rationale for Experimental Choices

The selection of appropriate cell lines, chemotherapy agents, and concentration ranges is not arbitrary; it is a deliberate process based on the molecular characteristics of the cancer type and the known mechanisms of the drugs being tested.

  • Cell Line Selection: The choice of cancer cell lines should be guided by the therapeutic indication of interest. For instance, if targeting non-small cell lung cancer (NSCLC), cell lines such as A549 (EGFR wild-type) and NCI-H1975 (EGFR T790M mutant) would be appropriate to assess the compound's efficacy across different genetic backgrounds. It is also beneficial to include a non-cancerous cell line (e.g., human bronchial epithelial cells) to assess for selective cytotoxicity.

  • Chemotherapy Agent Selection: The choice of chemotherapy agent should align with the standard-of-care for the selected cancer type. For NSCLC, agents such as cisplatin, paclitaxel, or doxorubicin are commonly used. Including drugs with different mechanisms of action (e.g., a DNA-damaging agent like cisplatin and a microtubule stabilizer like paclitaxel) can provide broader insights into the synergistic potential of 2-Allyloxy-4-aminoquinazoline.

  • Concentration Range Determination: The concentration ranges for both 2-Allyloxy-4-aminoquinazoline and the chemotherapy agents should be determined by first establishing the half-maximal inhibitory concentration (IC50) for each compound individually. This is typically achieved through a dose-response experiment using a cell viability assay. The concentration range for the combination studies should then span below and above the individual IC50 values to capture a wide spectrum of potential interactions.

B. Experimental Workflow Overview

The overall workflow for evaluating synergy is a multi-step process that progresses from single-agent characterization to combination studies and mechanistic validation.

Experimental Workflow cluster_0 Phase 1: Single-Agent Characterization cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation A Determine IC50 of 2-Allyloxy-4-aminoquinazoline C Cell Viability Assay (MTT/CellTiter-Glo) A->C B Determine IC50 of Chemotherapy Agent B->C D Calculate Combination Index (CI) (Chou-Talalay Method) C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F

Caption: A streamlined workflow for evaluating drug synergy.

II. In Vitro Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key in vitro assays used to evaluate the synergistic effects of 2-Allyloxy-4-aminoquinazoline with chemotherapy.

A. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of 2-Allyloxy-4-aminoquinazoline and the selected chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values). Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves and determine the IC50 values for each drug alone and in combination.

B. Data Analysis: Quantifying Synergy with the Combination Index

The Chou-Talalay method is a widely accepted method for quantifying drug synergy by calculating the Combination Index (CI).[15][16][17][18][19]

  • CI < 1: Indicates synergy

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

The CI values can be calculated using specialized software (e.g., CompuSyn) based on the dose-response data obtained from the cell viability assays.

Table 1: Hypothetical Combination Index (CI) Values for 2-Allyloxy-4-aminoquinazoline and Cisplatin in A549 Cells

Fraction Affected (Fa)CI ValueInterpretation
0.250.65Synergy
0.500.48Strong Synergy
0.750.35Very Strong Synergy
0.900.52Strong Synergy
C. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[20][21][22][23][24]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-Allyloxy-4-aminoquinazoline, the chemotherapy agent, or the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

D. Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[25][26][27][28]

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[27]

  • Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Mechanistic Insights: Unraveling the "Why"

Understanding the molecular mechanisms underlying the observed synergy is crucial for rational drug development. Based on the known activities of quinazoline derivatives, a likely mechanism of action for 2-Allyloxy-4-aminoquinazoline involves the modulation of key signaling pathways that regulate cell survival and proliferation.

A. The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers and a key driver of chemotherapy resistance.[6][7][8][9][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinazoline 2-Allyloxy-4-aminoquinazoline Quinazoline->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory role of 2-Allyloxy-4-aminoquinazoline.

By inhibiting PI3K, 2-Allyloxy-4-aminoquinazoline can block the downstream signaling cascade, leading to decreased cell proliferation and survival, and potentially sensitizing cancer cells to the effects of chemotherapy.

IV. In Vivo Validation: From the Bench to Preclinical Models

While in vitro studies provide valuable initial data, in vivo validation is a critical step to confirm the synergistic effects in a more complex biological system.[29][30]

A. Xenograft Mouse Model

A standard approach for in vivo validation is the use of a xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.

Experimental Design:

  • Tumor Implantation: Implant cancer cells (e.g., A549) subcutaneously into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into four treatment groups:

    • Vehicle control

    • 2-Allyloxy-4-aminoquinazoline alone

    • Chemotherapy agent alone

    • Combination of 2-Allyloxy-4-aminoquinazoline and the chemotherapy agent

  • Drug Administration: Administer the drugs according to a predetermined schedule and route of administration (e.g., intraperitoneal injection, oral gavage).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Analysis:

Compare the tumor growth inhibition (TGI) between the different treatment groups. A significantly greater TGI in the combination group compared to the single-agent groups would confirm the synergistic effect in vivo.

V. Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the synergistic effects of 2-Allyloxy-4-aminoquinazoline with chemotherapy. The detailed protocols and data analysis methods described herein will enable researchers to generate robust and reliable data to support the further development of this promising combination therapy.

Future studies should focus on elucidating the precise molecular mechanisms of synergy through techniques such as Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, and gene expression analysis to identify downstream targets. Furthermore, exploring the efficacy of this combination in different cancer types and in patient-derived xenograft (PDX) models will be crucial for translating these preclinical findings into clinical applications. The ultimate goal is to develop more effective and less toxic cancer therapies that can improve patient outcomes.

VI. References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S., & Kumar, P. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22), e3083.

  • Li, X., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Frontiers in Oncology, 11, 625620.

  • Singh, M., & Kumar, A. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 30(23), 1-25.

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Popa, M. I., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3189.

  • Vasan, K., et al. (2025). The PI3K/Akt/mTOR Signaling Pathway in Triple-Negative Breast Cancer: A Resistance Pathway and a Prime Target for Targeted Therapies. International Journal of Molecular Sciences, 26(13), 7215.

  • International Journal of Pharmacy and Biological Sciences. (2024). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. 14(4), 1-10.

  • Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Letters in Drug Design & Discovery, 22(1).

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15893.

  • Mythreya Herbal Research Institute. (n.d.). Synergy Calculator. Retrieved from [Link]

  • Wolska, J., et al. (2023). PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences, 24(13), 10994.

  • Mabuchi, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancers, 14(6), 1635.

  • Wang, D., et al. (2019). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Oncology Letters, 17(3), 3163-3169.

  • ResearchGate. (n.d.). Schematic of Chou-Talalay method to determine the combination index. Retrieved from [Link]

  • Lin, T. H., & Chou, T. C. (2014). Experiment Designs for the Assessment of Drug Combination Synergism. Journal of Biopharmaceutical Statistics, 24(6), 1311-1331.

  • Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Retrieved from [Link]

  • Martins, A., et al. (2022). Evaluation of synergism in drug combinations and reference models for future orientations in oncology. Pharmacological Research, 185, 106509.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446.

  • ResearchGate. (n.d.). The possible mechanism for the synthesis of 2-acyl-4-aminoquinazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Anticancer Research. (2019). In Vitro Elucidation of Drug Combination Synergy in Treatment of Pancreatic Ductal Adenocarcinoma. 39(9), 4857-4866.

  • El-Menshawe, S. F., et al. (2020). The use of new quinazolinone derivative and doxorubicin loaded solid lipid nanoparticles in reversing drug resistance in experimental cancer cell lines: A systematic study. PLoS One, 15(4), e0231843.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MDPI. (2023). Review of Predicting Synergistic Drug Combinations. Life, 13(9), 1878.

  • Lee, J. H., et al. (2015). Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists. Bioorganic & Medicinal Chemistry Letters, 25(24), 5723-5727.

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Le, N. T., et al. (2015). Synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4578-4581.

  • Spandidos Publications. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports.

  • Kumar, D., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(99), 96844-96874.

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290.

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5123.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6496.

  • ResearchGate. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry, 2022, 1-15.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Allyloxy-4-aminoquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-Allyloxy-4-aminoquinazoline. As a research chemical, specific safety data sheets (SDS) may not be readily available. Therefore, this guide is synthesized from the safety profiles of structurally similar quinazoline derivatives and established best practices for hazardous chemical waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to providing value and building trust beyond the product itself.

Hazard Assessment and Characterization

2-Allyloxy-4-aminoquinazoline belongs to the quinazoline class of heterocyclic compounds, which are widely used as scaffolds in drug development.[1][2] While toxicological data for this specific molecule is limited, the known hazards of related aminoquinazolines and quinolines necessitate handling it as a hazardous substance.[3][4]

Based on analogous compounds, 2-Allyloxy-4-aminoquinazoline should be presumed to possess the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral).[3][5]

  • Causes skin irritation.[6]

  • Causes serious eye irritation or damage.[6]

  • May cause respiratory irritation.[3][6]

Due to these potential hazards, all waste materials, including the pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[7]

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from structurally related compounds. This information dictates the minimum personal protective equipment (PPE) and handling precautions required.

Hazard Classification (Anticipated)GHS Hazard Statement (Code)Key Precautionary Statements (Code)
Acute Toxicity, Oral (Category 4)Harmful if swallowed (H302)Do not eat, drink or smoke when using this product. (P270)[3][8]
Skin Irritation (Category 2)Causes skin irritation (H315)Wear protective gloves. Wash skin thoroughly after handling. (P280, P264)[5][6]
Eye Irritation/Damage (Category 2/1)Causes serious eye irritation (H319)Wear eye protection/face protection. (P280)[6][8]
Specific Target Organ ToxicityMay cause respiratory irritation (H335)Avoid breathing dust. Use only in a well-ventilated area. (P261, P271)[5][6][8]
DisposalDispose of contents/container to an approved waste disposal plant. (P501)[3][5][6]

Regulatory Framework for Disposal

The disposal of laboratory chemicals is governed by strict regulations to protect human health and the environment. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to implement a Chemical Hygiene Plan that includes procedures for safe handling and disposal of hazardous chemicals.[9][10]

  • EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[7]

All disposal procedures must comply with these federal regulations, as well as any applicable state and local laws. The guiding principle is that hazardous chemical waste should never be disposed of down the drain or in the regular trash.[11][12]

Core Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of waste containing 2-Allyloxy-4-aminoquinazoline.

G cluster_0 Waste Generation & Segregation cluster_1 Solid Waste Stream cluster_2 Liquid Waste Stream cluster_3 Final Disposal start Waste Generated (Contaminated with 2-Allyloxy-4-aminoquinazoline) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated gloves, weigh paper, pipette tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid solid_container Select Compatible Container (HDPE or glass, leak-proof, sealable) solid_waste->solid_container label_solid Label Container: 'Hazardous Waste' '2-Allyloxy-4-aminoquinazoline' List all components & percentages Hazard Pictograms solid_container->label_solid store Store Sealed Container in Designated Satellite Accumulation Area (Away from incompatibles) label_solid->store liquid_container Select Compatible Container (HDPE or glass, leak-proof, sealable) Use secondary containment liquid_waste->liquid_container label_liquid Label Container: 'Hazardous Waste' '2-Allyloxy-4-aminoquinazoline' List all solvents & components Hazard Pictograms liquid_container->label_liquid label_liquid->store pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor store->pickup

Caption: Disposal workflow for 2-Allyloxy-4-aminoquinazoline.

Detailed Disposal Protocols

Adherence to the following step-by-step procedures is mandatory for ensuring safety and compliance.

Part 1: Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedure, ensure the following PPE is worn:[13]

  • Eye Protection: Chemical safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.[5][14]

  • Body Protection: A lab coat and closed-toe shoes are required.[13]

Part 2: Solid Waste Disposal

This category includes unused or expired solid 2-Allyloxy-4-aminoquinazoline, as well as any disposable materials contaminated with it (e.g., weighing papers, pipette tips, gloves, bench paper).

Methodology:

  • Segregation: Collect all solid waste contaminated with 2-Allyloxy-4-aminoquinazoline separately from other waste streams.[13] Do not mix with incompatible chemicals.[12]

  • Containerization: Place the solid waste into a designated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE) or glass. The container must have a secure, sealable lid.[12][15]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "2-Allyloxy-4-aminoquinazoline," and list any other contaminants.[12][15] Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • Storage: Keep the waste container sealed at all times, except when adding waste.[12] Store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[15]

Part 3: Liquid Waste Disposal

This category includes solutions containing 2-Allyloxy-4-aminoquinazoline and any rinsate from decontaminating glassware.

Methodology:

  • Segregation: Collect all liquid waste containing 2-Allyloxy-4-aminoquinazoline in a dedicated waste container. Differentiate between halogenated and non-halogenated solvent waste streams if required by your institution.[4]

  • Containerization: Use a sealable, chemical-resistant container (e.g., HDPE or glass bottle) for liquid waste. The container must be stored in secondary containment (e.g., a plastic tub) to prevent spills.[12]

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents, with approximate percentages.[12]

  • Storage: Keep the container tightly sealed and stored in the designated satellite accumulation area.

  • Final Disposal: Arrange for collection by your institution's EHS department or a licensed waste disposal company.[13][15] Do not pour any amount of this waste down the drain.[11]

Part 4: Decontamination of Non-Disposable Items

Glassware and other reusable equipment must be decontaminated before being returned to general use.

Methodology:

  • Initial Rinse: Rinse the contaminated item three times with a suitable organic solvent (e.g., ethanol or acetone) in which 2-Allyloxy-4-aminoquinazoline is soluble.

  • Collect Rinsate: This initial rinsate is considered hazardous waste and must be collected and disposed of as liquid waste as described in Part 3.[16]

  • Final Cleaning: After the triple rinse, the item can be washed with soap and water as per standard laboratory procedure.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[11]

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or dust can be generated, ensure adequate ventilation, preferably within a chemical fume hood.[8]

  • Don PPE: Wear the appropriate PPE as described in Section 4, Part 1.

  • Contain and Clean:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11] Avoid raising dust.[5] Sweep up the material and place it in a labeled hazardous waste container for solid waste.

    • For Liquid Spills: Contain the spill with absorbent pads or dikes. Absorb the liquid with vermiculite, sand, or other non-combustible absorbent material.[11] Place the contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of 2-Allyloxy-4-aminoquinazoline, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Labor
  • SAFETY D
  • SAFETY D
  • Safety D
  • SAFETY D
  • SAFETY D
  • Safety D
  • Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Labor
  • Safe Disposal of 7-Aminoquinolin-6-ol: A Procedural Guide. Benchchem.
  • Section 2.
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA.
  • Application Notes and Protocols for the Preparation of Quinazoline Derivatives from 3-Methyl-2-nitrobenzoic Acid. Benchchem.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • SAFETY D
  • OSHA Biohazard Waste Disposal Guidelines: An Introduction. Solus Group Blog.
  • GHS08 Health hazard.
  • Chemical Safety in Research and Teaching.
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
  • Discovery of 2-aryloxy-4-amino-quinazoline derivatives as novel protease-activated receptor 2 (PAR2) antagonists. PubMed.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • The Medicinal Functionality of Quinazolines.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Letter to Ms. Charlotte A.
  • Chemical Comp
  • Chemical Compatibility Calcul
  • Chemical Comp
  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs).
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Quinazoline - Exposure: Exposure Production Volumes. EPA.
  • synthesis and biological evaluation of 2-aryl-4-aminoquinazolines as antitumor agents.
  • EPA-HQ-OPP-2011-0865.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. ASHP.
  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC.
  • 4-aminoquinazoline derivatives and methods of use thereof.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.